molecular formula C20H18ClNO2S B605608 AS1949490 CAS No. 1203680-76-5

AS1949490

Numéro de catalogue: B605608
Numéro CAS: 1203680-76-5
Poids moléculaire: 371.9 g/mol
Clé InChI: RFZPGNRLOKVZJY-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SH2 domain-containing inositol 5’-phosphatase 2 (SHIP2) negatively regulates the insulin signaling pathway by hydrolyzing phosphatidylinositol-3,4,5-trisphosphate. Its activity has been implicated in the pathogenesis of insulin resistance and type 2 diabetes. AS-1949490 is a small molecule inhibitor of SHIP2 (IC50s = 0.62 and 0.34 µM for human and mouse, respectively;  Ki = 0.44 µM for hSHIP2). It is not as potent an inhibitor of SHIP1, demonstrating inhibitory values 30-fold higher than that of SHIP2, and shows little effect against the phosphatases PTEN, synaptojanin, and myotubularin (IC50s >50 µM). AS-1949490 has been shown to dose-dependently increase insulin-induced phosphorylation of Akt and to activate glucose metabolism. It has also been shown to suppress gluconeogenesis through reduced expression of PEPCK and G6Pase mRNA in normal mice and to decrease plasma glucose in diabetic db/db mice.>AS1949490 is a small molecule inhibitor of SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2, a.k.a. inositol polyphosphate phosphatase-like 1, with gene symbol INPPL1) which can be used as a tool compound to elucidate the normal and pathophysiological roles of SHIP2.

Propriétés

IUPAC Name

3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPGNRLOKVZJY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203680-76-5
Record name 1203680-76-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Mechanism of Action of AS1949490: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1949490 is a potent and selective small-molecule inhibitor of SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By competitively inhibiting SHIP2, this compound modulates critical intracellular signaling pathways, primarily the insulin signaling cascade. This inhibition leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, resulting in enhanced downstream signaling through protein kinase B (Akt). The downstream effects include increased glucose uptake and consumption in muscle cells and suppression of gluconeogenesis in liver cells, highlighting its potential as a therapeutic agent for type 2 diabetes. Additionally, this compound has been shown to exert effects in the central nervous system by promoting the stabilization of brain-derived neurotrophic factor (BDNF) mRNA. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: SHIP2 Inhibition

This compound functions as a competitive inhibitor of SHIP2.[1][2] SHIP2 is a lipid phosphatase that plays a crucial negative regulatory role in the insulin signaling pathway by dephosphorylating the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PIP2). By inhibiting SHIP2, this compound prevents the degradation of PIP3. This leads to an accumulation of PIP3 at the plasma membrane, which in turn serves as a docking site for pleckstrin homology (PH) domain-containing proteins, most notably phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). The increased localization of Akt to the membrane facilitates its phosphorylation by PDK1 and other kinases, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream substrates, orchestrating key cellular processes such as glucose metabolism, cell growth, and survival.

Signaling Pathway Diagram

AS1949490_MoA cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Glucose_Metabolism Increased Glucose Metabolism pAkt->Glucose_Metabolism Gluconeogenesis Decreased Gluconeogenesis pAkt->Gluconeogenesis

Caption: Mechanism of this compound in the insulin signaling pathway.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeSpeciesIC50 (µM)Ki (µM)Notes
SHIP2Human0.62[1][2]0.44[1]Competitive inhibitor.
SHIP2Mouse0.34[1]-
SHIP1Human13-Demonstrates ~21-fold selectivity for SHIP2 over SHIP1.
PTENHuman>50-No significant inhibition.
SynaptojaninHuman>50-No significant inhibition.
MyotubularinHuman>50-No significant inhibition.
Table 2: Cellular and In Vivo Effects of this compound
Experimental SystemTreatmentEffect
L6 Myotubes0-16 µM this compound for 15 minDose-dependent increase in insulin-induced Akt phosphorylation.[1]
L6 Myotubes0-10 µM this compound for 48 hIncreased glucose consumption and uptake.[1]
FAO Hepatocytes0-10 µM this compound for 24 hSuppression of gluconeogenesis.[1]
Normal ICR Mice300 mg/kg this compound (single oral dose)Inhibition of gluconeogenic gene expression in the liver.[1]
Diabetic db/db Mice300 mg/kg this compound (chronic treatment)Significantly lowered plasma glucose and improved glucose intolerance.[1]
Cultured Cortical Neurons1-30 µM this compoundPromotes PKC-dependent stabilization of BDNF mRNA.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

SHIP2 Phosphatase Assay (Malachite Green)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.

  • Reagents: Recombinant human SHIP2, Ins(1,3,4,5)P4 substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT), this compound, Malachite Green solution.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add 10 µL of the this compound dilution, 20 µL of recombinant SHIP2 enzyme, and 10 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the Ins(1,3,4,5)P4 substrate.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction and detect the released phosphate by adding 100 µL of Malachite Green solution.

    • After a 15-minute color development period at room temperature, measure the absorbance at 620-660 nm.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Akt Phosphorylation Assay (Western Blot)

This method is used to determine the level of Akt activation in response to this compound treatment in cell culture.

  • Cell Line: L6 myotubes.

  • Reagents: DMEM, fetal bovine serum (FBS), insulin, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Culture L6 myoblasts in DMEM with 10% FBS until confluent, then differentiate into myotubes in DMEM with 2% FBS.

    • Serum-starve the myotubes for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 15 minutes.

    • Stimulate the cells with 1 nM insulin for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

  • Cell Line: L6 myotubes.

  • Reagents: this compound, insulin, Krebs-Ringer-HEPES (KRH) buffer, 2-deoxy-[3H]-glucose (radioactive) or 2-NBDG (fluorescent).

  • Procedure:

    • Differentiate L6 myotubes in a 24-well plate.

    • Treat cells with this compound (e.g., 10 µM) for 48 hours.

    • Wash cells with KRH buffer and incubate in KRH buffer with or without 100 nM insulin for 30 minutes.

    • Add 2-deoxy-[3H]-glucose and incubate for 10 minutes.

    • Stop the uptake by washing the cells rapidly with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the lysate using a scintillation counter.

    • Normalize the glucose uptake to the total protein content of each well.

Gluconeogenesis Assay

This assay measures the production of glucose from non-carbohydrate precursors in hepatocytes.

  • Cell Line: FAO rat hepatoma cells.

  • Reagents: this compound, insulin, gluconeogenesis buffer (glucose-free DMEM containing sodium lactate and sodium pyruvate), glucose assay kit.

  • Procedure:

    • Culture FAO cells to confluence in a 12-well plate.

    • Treat the cells with this compound and insulin for 24 hours.

    • Wash the cells with PBS and incubate in gluconeogenesis buffer for 6 hours.

    • Collect the medium and measure the glucose concentration using a commercially available glucose assay kit.

    • Normalize the glucose production to the total protein content.

Experimental and Logical Workflows

Drug Discovery and Characterization Workflow

Discovery_Workflow cluster_Discovery Discovery & Initial Screening cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Validation HTS High-Throughput Screening (Chemical Library) Hit_ID Hit Identification (this compound) HTS->Hit_ID Enzyme_Assay Enzymatic Assays (SHIP2, SHIP1, PTEN, etc.) Hit_ID->Enzyme_Assay Kinetics Kinetic Analysis (Competitive Inhibition) Enzyme_Assay->Kinetics Cell_Assays Cell-Based Assays (Akt Phos., Glucose Uptake) Kinetics->Cell_Assays Normal_Mice Acute Dosing in Normal Mice (Gluconeogenesis Gene Expression) Cell_Assays->Normal_Mice Diabetic_Mice Chronic Dosing in db/db Mice (Glucose Tolerance, Plasma Glucose) Normal_Mice->Diabetic_Mice BDNF_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_PLC PI3K / PLCγ TrkB->PI3K_PLC Activates SHIP2 SHIP2 PI3K_PLC->SHIP2 PIP3 Substrate PKC Protein Kinase C (PKC) SHIP2->PKC Negative Regulation This compound This compound This compound->SHIP2 Inhibits mRNA_Stab Bdnf mRNA Stabilization PKC->mRNA_Stab Bdnf_Exp Increased Bdnf Expression mRNA_Stab->Bdnf_Exp

References

AS1949490: A Selective SHIP2 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of AS1949490, a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes. This document details the mechanism of action, pharmacological effects, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to SHIP2 and this compound

The lipid phosphatase SHIP2 plays a pivotal role in intracellular signaling by hydrolyzing the 5-position phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2)[1][2][3]. This action downregulates the PI3K/Akt pathway, which is central to insulin signaling and glucose metabolism[4][5][6]. Elevated SHIP2 expression or activity is associated with insulin resistance, a hallmark of type 2 diabetes[4][6]. Consequently, inhibiting SHIP2 is a promising strategy for enhancing insulin sensitivity and treating metabolic disorders[4].

This compound was identified through high-throughput screening as the first potent, selective, and orally active small-molecule inhibitor of SHIP2[4][7]. Its discovery has provided a crucial chemical tool to explore the physiological functions of SHIP2 and validate it as a drug target[4].

Mechanism of Action

This compound functions as a competitive inhibitor of SHIP2, directly competing with the natural substrate, PIP3, for binding at the enzyme's active site[4][8][9]. By blocking SHIP2's phosphatase activity, this compound prevents the degradation of PIP3. The resulting accumulation of PIP3 at the plasma membrane leads to enhanced recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B)[4][10]. Activated Akt then phosphorylates a cascade of downstream targets, including Glycogen Synthase Kinase 3β (GSK3β), to mediate the metabolic effects of insulin, such as increased glucose uptake and suppression of gluconeogenesis[4][7][10].

SHIP2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR PI3K PI3K IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits PDK1->Akt Phosphorylates (Activates) Akt_p Phospho-Akt (Active) Metabolic Insulin-Mediated Metabolic Actions (e.g., Glucose Uptake, Glycogen Synthesis) Akt_p->Metabolic Promotes

Caption: SHIP2 Signaling and Inhibition by this compound.

Data Presentation: Quantitative Analysis

This compound demonstrates potent inhibition of SHIP2 with significant selectivity over other related phosphatases.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

Target Enzyme Species Parameter Value (µM) Reference
SHIP2 Human IC₅₀ 0.62 [4][7][8]
Kᵢ 0.44 [4][8]
SHIP2 Mouse IC₅₀ 0.34 [4][7][8]
SHIP1 Human IC₅₀ 13 [7][9][10]
PTEN Human IC₅₀ >50 [7][9]
Synaptojanin Human IC₅₀ >50 [7][9]

| Myotubularin | Human | IC₅₀ | >50 |[7][9] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

The in vivo efficacy of this compound has been demonstrated in diabetic animal models, where it improves glycemic control.

Table 2: In Vivo Efficacy of this compound in Diabetic db/db Mice

Parameter Treatment Duration Effect Reference
Plasma Glucose 7-10 days (p.o.) 23% reduction vs. vehicle [4][7]
Fasting Blood Glucose 10 days (p.o.) 37% reduction vs. vehicle [4][7][11]

| Glucose Intolerance | 10 days (p.o.) | Significant reduction in AUC |[4][7] |

p.o.: Per os (oral administration). AUC: Area under the curve (in an oral glucose tolerance test).

Experimental Protocols and Workflows

The pharmacological profile of this compound was characterized through a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening (Malachite Green Assay) Kinetics Kinetic Analysis (Lineweaver-Burke) HTS->Kinetics Determine Inhibition Mode & Ki Selectivity Selectivity Profiling (vs. SHIP1, PTEN, etc.) HTS->Selectivity Assess Specificity Akt_Assay Akt Phosphorylation (L6 Myotubes) Selectivity->Akt_Assay Validate Cellular Target Engagement Glucose_Assay Glucose Uptake & Consumption (L6 Myotubes) Akt_Assay->Glucose_Assay Link to Metabolic Function Gluco_Assay Gluconeogenesis Assay (FAO Hepatocytes) Akt_Assay->Gluco_Assay Link to Metabolic Function Acute Acute Dosing (Normal Mice) - Gene Expression Analysis Glucose_Assay->Acute Translate to Physiological Model Chronic Chronic Dosing (db/db Diabetic Mice) - Glycemic Control PK Pharmacokinetics Chronic->PK Correlate Exposure with Efficacy

Caption: General Experimental Workflow for this compound Characterization.

4.1. SHIP2 Enzyme Inhibition Assay (Malachite Green) This assay quantifies the inorganic phosphate released from the substrate by SHIP2, serving as a direct measure of enzyme activity.

  • Objective: To determine the IC₅₀ value of this compound against SHIP2.

  • Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

  • Methodology:

    • Recombinant human or mouse SHIP2 is incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • This compound is added at various concentrations and pre-incubated with the enzyme.

    • The reaction is initiated by adding the substrate, Ins(1,3,4,5)P4[4][9].

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C and then stopped.

    • Malachite green solution is added, and after color development, the absorbance is read at ~620 nm[4][12].

    • Data are normalized to controls, and the IC₅₀ is calculated using a dose-response curve.

4.2. Cell-Based Akt Phosphorylation Assay This assay measures the functional consequence of SHIP2 inhibition in a cellular context.

  • Objective: To confirm that this compound enhances insulin-stimulated Akt phosphorylation.

  • Cell Line: L6 myotubes, a rat skeletal muscle cell line.

  • Methodology:

    • L6 myotubes are serum-starved to reduce basal signaling.

    • Cells are pre-treated with varying concentrations of this compound (e.g., 0-16 µM) for a short period (e.g., 15 minutes)[7][8].

    • Cells are then stimulated with a sub-maximal concentration of insulin (e.g., 1 nM) for 10 minutes to induce Akt phosphorylation[8].

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane for Western blotting.

    • Membranes are probed with antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt (as a loading control)[8].

    • Signal intensity is quantified to determine the relative increase in Akt phosphorylation[11].

4.3. Gluconeogenesis Assay in Hepatocytes This assay assesses the effect of this compound on hepatic glucose production.

  • Objective: To determine if this compound suppresses gluconeogenesis in liver cells.

  • Cell Line: FAO rat hepatoma cells.

  • Methodology:

    • FAO cells are cultured and then treated with this compound (e.g., 0-10 µM) and insulin (1 nM) for 24 hours[4][8].

    • The culture medium is replaced with a glucose-free gluconeogenesis buffer (e.g., containing lactate and pyruvate as substrates).

    • Cells are incubated for an additional period (e.g., 6 hours)[8].

    • The concentration of glucose released into the medium is measured using a glucose oxidase assay[4][8].

    • A decrease in glucose production relative to vehicle-treated cells indicates suppression of gluconeogenesis[4].

4.4. In Vivo Efficacy in db/db Mice This animal model is used to evaluate the anti-diabetic potential of this compound.

  • Objective: To assess the effect of chronic this compound administration on hyperglycemia and glucose intolerance.

  • Animal Model: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes[4].

  • Methodology:

    • Diabetic db/db mice are administered this compound (e.g., 300 mg/kg) or vehicle orally, typically twice daily, for 7 to 10 days[4][7].

    • Body weight, food intake, and non-fasting plasma glucose levels are monitored throughout the study[4][9].

    • At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) is performed after an overnight fast.

    • A baseline (fasting) blood glucose sample is taken, after which mice are given an oral glucose bolus.

    • Blood glucose is measured at various time points post-bolus (e.g., 30, 60, 120 minutes) to assess glucose clearance.

    • The area under the blood glucose concentration-time curve (AUC) is calculated to quantify glucose intolerance[4].

Conclusion

This compound is a foundational tool in the study of SHIP2 biology. As a selective, competitive, and orally bioavailable inhibitor, it has been instrumental in demonstrating the therapeutic potential of targeting SHIP2 for type 2 diabetes. The compound effectively enhances insulin signaling in vitro by increasing Akt phosphorylation, leading to increased glucose uptake and reduced gluconeogenesis[4][8]. These cellular effects translate to significant in vivo efficacy, where this compound improves glycemic control in diabetic animal models[4][7]. While this compound itself may have limitations for clinical development, such as poor water solubility[9], it remains the quintessential probe for elucidating the physiological and pathological roles of SHIP2 and serves as a critical benchmark for the development of next-generation SHIP2 inhibitors.

References

An In-depth Technical Guide on the Biological Functions of SHIP2 and its Selective Inhibitor, AS1949490

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Biological Functions of the Lipid Phosphatase SHIP2

The SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical intracellular enzyme that plays a pivotal role in various signaling pathways, most notably as a negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][2] Unlike the tumor suppressor PTEN, which dephosphorylates the 3'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), SHIP2 specifically hydrolyzes the 5'-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[3][4] This action modulates the levels of these crucial second messengers, thereby influencing a multitude of cellular processes.

SHIP2 is ubiquitously expressed across various tissues and is involved in the regulation of:

  • Insulin Signaling: SHIP2 is a key negative regulator of the insulin signaling pathway.[1][5] By reducing the levels of PIP3, SHIP2 attenuates the downstream signaling cascade, including the phosphorylation and activation of Akt.[5][6] Elevated SHIP2 activity is associated with insulin resistance, making it a therapeutic target for type 2 diabetes.[1][7]

  • Cell Growth, Proliferation, and Survival: Through its modulation of the PI3K/Akt pathway, SHIP2 influences cell cycle progression, proliferation, and apoptosis.[8] Dysregulation of SHIP2 expression has been implicated in various cancers.[7][9] In some contexts, SHIP2 can act as an oncogene, promoting cancer development and metastasis.[2][10]

  • Cytoskeletal Organization and Cell Migration: SHIP2 is involved in regulating the actin cytoskeleton, which is essential for cell adhesion, spreading, and migration.[1] It interacts with various cytoskeletal and focal adhesion proteins, influencing cellular motility.

  • Receptor Endocytosis: SHIP2 plays a role in the internalization and turnover of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[10]

  • Other Pathophysiological Roles: Beyond cancer and diabetes, SHIP2 has been implicated in neurodegenerative diseases, atherosclerosis, and opsismodysplasia, a rare genetic disorder of bone development.[7][11]

AS1949490: A Selective Small Molecule Inhibitor of SHIP2

This compound is a potent and selective small molecule inhibitor of SHIP2.[5][6] It was identified through high-throughput screening and has been instrumental in elucidating the physiological and pathophysiological functions of SHIP2.[6]

Mechanism of Action

This compound acts as a competitive inhibitor of SHIP2, meaning it binds to the active site of the enzyme and competes with the natural substrate, PIP3.[6] This inhibition leads to an accumulation of PIP3 at the plasma membrane, resulting in the activation of downstream signaling pathways, particularly the PI3K/Akt pathway.[6]

Biological Effects of this compound
  • Enhanced Insulin Signaling: In cellular models, this compound increases the insulin-induced phosphorylation of Akt, a key downstream effector in the insulin signaling pathway.[6][12]

  • Increased Glucose Metabolism: Treatment with this compound has been shown to increase glucose consumption and uptake in L6 myotubes.[6][12]

  • Suppression of Gluconeogenesis: In FAO hepatocytes, this compound suppresses gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[6] In vivo, acute administration of this compound inhibits the expression of gluconeogenic genes in the livers of mice.[6]

  • Antidiabetic Effects in vivo: Chronic treatment of diabetic db/db mice with this compound significantly lowers plasma glucose levels and improves glucose intolerance without affecting body weight or insulin levels.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetSpeciesIC50 (µM)Ki (µM)Inhibition Type
SHIP2 Human0.62[5][6]0.44[6]Competitive[6]
SHIP2 Mouse0.34[5]N/AN/A
SHIP1 Human13[12]11[9]N/A
PTEN Human>50[12]N/AN/A
Synaptojanin Human>50[12]N/AN/A
Myotubularin Human>50[12]N/AN/A

N/A: Not Available

Table 2: In Vivo Efficacy of this compound in db/db Mice
ParameterTreatment DurationEffectReference
Plasma Glucose 7 or 10 days23% reduction[5]
Fasting Blood Glucose 10 days37% reduction[5]
Glucose Intolerance (OGTT) 10 daysSignificant reduction in AUC[5]

OGTT: Oral Glucose Tolerance Test; AUC: Area Under the Curve

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SHIP2 and this compound.

SHIP2 Phosphatase Activity Assay (Malachite Green Assay)

This assay measures the phosphatase activity of SHIP2 by quantifying the release of inorganic phosphate from a substrate.

Materials:

  • Recombinant human SHIP2 enzyme

  • Ins(1,3,4,5)P4 substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent A

  • Malachite Green Reagent B (Ammonium Molybdate in 4N HCl)

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

Procedure:

  • Prepare Phosphate Standards: Prepare a standard curve of inorganic phosphate ranging from 0 to 2000 pmoles per well.

  • Enzyme Reaction:

    • In a 96-well plate, add 25 µL of assay buffer containing the desired concentration of this compound or vehicle control.

    • Add 25 µL of recombinant SHIP2 enzyme diluted in assay buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of Ins(1,3,4,5)P4 substrate diluted in assay buffer.

    • Incubate for 30 minutes at 37°C.

  • Color Development:

    • Stop the reaction by adding 100 µL of Malachite Green Reagent A.

    • Add 20 µL of Malachite Green Reagent B and incubate for 20 minutes at room temperature for color development.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the amount of phosphate released by subtracting the background (no enzyme) and comparing to the phosphate standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based ELISA for Akt Phosphorylation

This assay quantifies the level of phosphorylated Akt (Ser473) in cells treated with this compound.

Materials:

  • L6 myotubes

  • Cell culture medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Insulin

  • Phosphate Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% formaldehyde in PBS)

  • Quenching Buffer (e.g., PBS with 1% H2O2)

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding and Treatment:

    • Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.

    • Starve the myotubes in serum-free medium for 4-24 hours.

    • Treat the cells with various concentrations of this compound for 15 minutes.

    • Stimulate the cells with 1 nM insulin for 10 minutes.

  • Fixation and Permeabilization:

    • Wash the cells with ice-cold PBS.

    • Fix the cells with Fixing Solution for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with a suitable permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Immunodetection:

    • Block the cells with Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-phospho-Akt and anti-total Akt in separate wells) overnight at 4°C.

    • Wash the cells three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the cells three times with TBST.

  • Signal Detection:

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Add Stop Solution to stop the reaction.

    • Read the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Western Blotting for Akt Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated and total Akt in cell lysates.

Materials:

  • Cell lysates from L6 myotubes treated as described in the cell-based ELISA protocol.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Sample Preparation:

    • Lyse the treated L6 myotubes in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-Akt or anti-total Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt band intensity to the total Akt band intensity.

Glucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose uptake in L6 myotubes.

Materials:

  • Differentiated L6 myotubes in a 24-well plate.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • This compound.

  • Insulin.

  • 2-deoxy-D-[3H]glucose.

  • 0.05 N NaOH.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Treatment:

    • Treat differentiated L6 myotubes with various concentrations of this compound and 1 nM insulin for 48 hours.

  • Glucose Uptake Measurement:

    • Wash the cells with KRH buffer.

    • Incubate the cells with KRH buffer containing 2-deoxy-D-[3H]glucose for 5 minutes.

    • Stop the uptake by washing the cells four times with ice-cold KRH buffer.

  • Cell Lysis and Counting:

    • Lyse the cells with 0.05 N NaOH.

    • Transfer the lysate to scintillation vials containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of glucose uptake and compare the effects of different concentrations of this compound.

Gluconeogenesis Assay in FAO Hepatocytes

This assay measures the production of glucose from non-carbohydrate precursors in FAO hepatocyte cells.

Materials:

  • FAO hepatocytes.

  • This compound.

  • Insulin.

  • Gluconeogenesis buffer (glucose-free DMEM supplemented with lactate and pyruvate).

  • Glucose assay kit.

Procedure:

  • Cell Treatment:

    • Treat FAO cells with this compound and 1 nM insulin for 24 hours.

  • Gluconeogenesis Induction:

    • Wash the cells and incubate them in gluconeogenesis buffer for 6 hours.

  • Glucose Measurement:

    • Collect the medium.

    • Measure the glucose concentration in the medium using a glucose assay kit.

  • Data Analysis: Normalize the glucose production to the total protein content of the cells and compare the effects of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt PI34P2 PI(3,4)P2 SHIP2->PI34P2 dephosphorylates pAkt p-Akt Akt->pAkt phosphorylation Downstream Downstream Effects (Glucose Uptake, etc.) pAkt->Downstream This compound This compound This compound->SHIP2 inhibits

Caption: The SHIP2 signaling pathway in insulin action and its inhibition by this compound.

Western_Blot_Workflow start Start: L6 Myotube Culture & Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody Incubation (p-Akt / Total Akt) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect Chemiluminescent Detection (ECL) secondary->detect analyze Data Analysis (Densitometry) detect->analyze

Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.

References

The Role of AS1949490 in Insulin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1949490 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin's metabolic effects. By inhibiting SHIP2, this compound enhances insulin signaling, leading to increased glucose uptake, suppression of gluconeogenesis, and improved glucose homeostasis. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction to this compound and its Target: SHIP2

This compound was identified through high-throughput screening as a competitive inhibitor of SHIP2.[1] SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate, thereby acting as a brake on the insulin signaling cascade.[2][3] Elevated expression or activity of SHIP2 is associated with insulin resistance in type 2 diabetes.[2][4] Therefore, inhibiting SHIP2 with molecules like this compound presents a promising therapeutic strategy for type 2 diabetes.[3][5]

Mechanism of Action: Enhancement of Insulin Signaling

The primary mechanism of action of this compound is the inhibition of SHIP2, which leads to an accumulation of PIP3 at the plasma membrane.[6] This, in turn, promotes the activation of key downstream effectors in the insulin signaling pathway, most notably Akt (also known as Protein Kinase B).[5][7] Activated Akt then mediates a range of metabolic effects.[8]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] In the context of insulin signaling, the binding of insulin to its receptor triggers a phosphorylation cascade that activates PI3K.[8] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[7] PIP3 acts as a second messenger, recruiting and activating Akt.[7]

SHIP2 negatively regulates this pathway by hydrolyzing PIP3.[2] By inhibiting SHIP2, this compound effectively removes this negative regulation, leading to sustained levels of PIP3 and, consequently, enhanced and prolonged activation of Akt.[5]

Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects start Start: L6 Myotubes in Culture treat_as Treat with this compound (various concentrations) start->treat_as stim_ins Stimulate with Insulin (e.g., 1 nM for 10 min) treat_as->stim_ins lyse Prepare Cell Lysates stim_ins->lyse elisa Perform Cell-Based ELISA for Phospho-Akt (Ser473) lyse->elisa end End: Quantify Phospho-Akt Levels elisa->end This compound This compound SHIP2 SHIP2 This compound->SHIP2 PIP3 PIP3 Levels ↑ Akt Akt Activation ↑ PIP3->Akt Glucose_Uptake Glucose Uptake ↑ (Muscle, Adipose) Akt->Glucose_Uptake Gluconeogenesis Gluconeogenesis ↓ (Liver) Akt->Gluconeogenesis GSK3b GSK3β Phosphorylation ↑ (Liver) Akt->GSK3b Blood_Glucose Blood Glucose ↓ Glucose_Uptake->Blood_Glucose Gluconeogenesis->Blood_Glucose

References

The SHIP2 Inhibitor AS1949490: A Technical Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1949490 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). Emerging preclinical evidence highlights its significant neuroprotective potential, primarily through the modulation of critical signaling pathways involved in neuronal survival, plasticity, and neuroinflammation. This technical guide provides an in-depth overview of the core mechanisms underlying the neuroprotective effects of this compound, detailed experimental protocols for its investigation, and a summary of key quantitative data. The information presented herein is intended to support further research and development of SHIP2 inhibitors as a novel therapeutic strategy for neurodegenerative diseases.

Introduction to this compound and its Target: SHIP2

This compound is a competitive inhibitor of SHIP2, a lipid phosphatase that plays a crucial role in intracellular signaling by hydrolyzing the 5-position phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1] By inhibiting SHIP2, this compound effectively increases the intracellular levels of PIP3, a key second messenger that activates downstream signaling cascades, most notably the PI3K/Akt pathway. This pathway is central to promoting cell survival, growth, and proliferation.[1][2] The selectivity of this compound for SHIP2 over other phosphatases, including the closely related SHIP1, makes it a valuable tool for dissecting the specific roles of SHIP2 in health and disease.[2][3]

Core Neuroprotective Mechanisms of this compound

The neuroprotective effects of this compound are multifaceted, stemming from its ability to enhance pro-survival signaling and modulate the neuroinflammatory response.

Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Its signaling is often impaired in neurodegenerative conditions like Alzheimer's disease.[4] this compound has been shown to potentiate BDNF's own positive feedback loop on its expression. Specifically, this compound promotes the stabilization of BDNF mRNA in a Protein Kinase C (PKC)-dependent manner, leading to increased BDNF levels.[4] This enhancement of BDNF signaling contributes to improved memory and has shown anti-depressant effects in preclinical models.[4]

Augmentation of Insulin/IGF-I Signaling

Impaired insulin and Insulin-like Growth Factor-I (IGF-I) signaling in the brain is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases, including Alzheimer's.[2] SHIP2 is a negative regulator of the insulin/IGF-I signaling pathway.[5] By inhibiting SHIP2, this compound enhances the PI3K/Akt signaling cascade downstream of the insulin and IGF-I receptors. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in tau hyperphosphorylation and neuronal apoptosis.[5] This mechanism has been demonstrated to ameliorate memory deficits in diabetic animal models, which exhibit elevated brain SHIP2 levels.[6]

Modulation of Microglial Function and Neuroinflammation

Neuroinflammation, driven by the activation of microglia, is a hallmark of many neurodegenerative diseases. While direct studies on this compound's effect on microglia are limited, research on pan-SHIP1/2 inhibitors provides compelling evidence for the role of SHIP2 in regulating microglial effector functions.[5] Inhibition of SHIP1 and SHIP2 has been shown to significantly increase the phagocytic capacity of microglia for amyloid-beta (Aβ) and dead neurons.[5] This suggests that SHIP2 may act as a brake on the clearance of cellular debris and pathological protein aggregates. By inhibiting SHIP2, this compound could potentially shift microglia towards a more neuroprotective, phagocytic phenotype, thereby reducing the Aβ burden and mitigating neuroinflammation.

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through the modulation of key intracellular signaling pathways.

AS1949490_Signaling_Pathways cluster_BDNF BDNF Signaling cluster_Insulin Insulin/IGF-I Signaling cluster_Microglia Microglial Phagocytosis BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_B PI3K TrkB->PI3K_B PKC PKC TrkB->PKC PIP3_B PIP3 PI3K_B->PIP3_B Akt_B Akt PIP3_B->Akt_B BDNF_mRNA BDNF mRNA Stabilization PKC->BDNF_mRNA Insulin Insulin/IGF-I IR Insulin/IGF-I Receptor Insulin->IR IRS IRS IR->IRS PI3K_I PI3K IRS->PI3K_I PIP3_I PIP3 PI3K_I->PIP3_I Akt_I Akt PIP3_I->Akt_I GSK3b GSK3β (inactive) Akt_I->GSK3b Neuroprotection Neuroprotection (Anti-apoptosis) Akt_I->Neuroprotection Receptor_M Phagocytic Receptor PI3K_M PI3K Receptor_M->PI3K_M PIP3_M PIP3 PI3K_M->PIP3_M Phagocytosis Enhanced Phagocytosis (Aβ, Debris) PIP3_M->Phagocytosis This compound This compound SHIP2 SHIP2 This compound->SHIP2 inhibits SHIP2->PIP3_B hydrolyzes SHIP2->PIP3_I hydrolyzes SHIP2->PIP3_M hydrolyzes

This compound signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50KiReference
SHIP2Human0.62 µM0.44 µM[1]
SHIP2Mouse0.34 µM-[3]
SHIP1Human13 µM11 µM[1]
PTENHuman>50 µM-[2]
SynaptojaninHuman>50 µM-[2]
MyotubularinHuman>50 µM-[2]

Table 2: In Vivo Efficacy of this compound in a Diabetic Mouse Model (db/db mice)

ParameterTreatmentDurationResultReference
Plasma Glucose300 mg/kg, p.o., twice daily7 or 10 days23% reduction vs. vehicle[3]
Fasting Blood Glucose300 mg/kg, p.o., twice daily10 days37% reduction vs. vehicle[3]
Memory Performance (Morris Water Maze)10 µg, i.c.v.-Ameliorated impairment[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of this compound.

Assessment of Neuronal Viability (MTT Assay)

This protocol assesses the effect of this compound on neuronal viability in the presence of a neurotoxic insult (e.g., Aβ oligomers).

MTT_Assay_Workflow Start Seed primary neurons in 96-well plate Pretreat Pre-treat with this compound (e.g., 10 µM for 1 hour) Start->Pretreat Insult Add neurotoxic agent (e.g., Aβ oligomers) Pretreat->Insult Incubate1 Incubate for 24-48 hours Insult->Incubate1 Add_MTT Add MTT solution (5 mg/mL) and incubate for 2-4 hours Incubate1->Add_MTT Solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability relative to control Read->Analyze

MTT assay workflow.

Protocol Steps:

  • Cell Plating: Plate primary cortical or hippocampal neurons in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Pre-treatment: Pre-incubate the neurons with various concentrations of this compound (e.g., 1-30 µM) for 1 hour.

  • Neurotoxic Insult: Add the neurotoxic agent (e.g., pre-aggregated Aβ1-42 oligomers at a final concentration of 10 µM) to the wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

BDNF mRNA Stability Assay

This protocol determines the effect of this compound on the stability of BDNF mRNA using the transcriptional inhibitor actinomycin D.

mRNA_Stability_Workflow Start Culture primary cortical neurons Treat Treat with BDNF (e.g., 10 ng/mL) +/- this compound (e.g., 10 µM) for 3 hours Start->Treat Add_ActD Add Actinomycin D (5 µg/mL) to inhibit transcription Treat->Add_ActD Harvest Harvest cells at different time points (e.g., 0, 1, 2, 4 hours) Add_ActD->Harvest RNA_Extraction Extract total RNA Harvest->RNA_Extraction RT_qPCR Perform reverse transcription and quantitative PCR for BDNF mRNA RNA_Extraction->RT_qPCR Analyze Calculate BDNF mRNA half-life RT_qPCR->Analyze

mRNA stability assay workflow.

Protocol Steps:

  • Cell Culture: Culture primary cortical neurons as described above.

  • Treatment: Treat the neurons with BDNF (e.g., 10 ng/mL) in the presence or absence of this compound (e.g., 10 µM) for 3 hours to induce BDNF mRNA expression.

  • Transcription Inhibition: Add actinomycin D (5 µg/mL) to the culture medium to block further transcription.

  • Time-course Harvest: Harvest the cells at various time points after the addition of actinomycin D (e.g., 0, 1, 2, and 4 hours).

  • RNA Isolation and RT-qPCR: Isolate total RNA from the cells at each time point and perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the levels of BDNF mRNA.

  • Data Analysis: Normalize the BDNF mRNA levels to a stable housekeeping gene. Plot the percentage of remaining BDNF mRNA against time and calculate the mRNA half-life.

Assessment of Spatial Learning and Memory (Morris Water Maze)

This protocol evaluates the effect of this compound on spatial learning and memory in a mouse model.

Protocol Steps:

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.

  • Acquisition Phase (4-5 days):

    • Mice are subjected to four trials per day.

    • For each trial, the mouse is placed into the water at one of four starting positions.

    • The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day after last acquisition day):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: Compare the escape latency across training days and the time spent in the target quadrant during the probe trial between the this compound-treated and vehicle-treated groups.

Assessment of Fear-Associated Memory (Passive Avoidance Test)

This protocol assesses the effect of this compound on long-term, fear-associated memory.

Protocol Steps:

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training (Acquisition) Phase:

    • The mouse is placed in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

    • When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

  • Test (Retention) Phase (24 hours after training):

    • The mouse is again placed in the light compartment.

    • The guillotine door is opened.

    • The latency to enter the dark compartment is recorded for up to a maximum time (e.g., 300 seconds). No foot shock is delivered.

  • Data Analysis: A longer latency to enter the dark compartment in the test phase is indicative of better memory retention. Compare the step-through latency between the this compound-treated and vehicle-treated groups.

Conclusion and Future Directions

This compound, a selective SHIP2 inhibitor, demonstrates significant neuroprotective potential through its ability to enhance BDNF and insulin/IGF-I signaling, and modulate microglial function. The preclinical data strongly support the therapeutic promise of SHIP2 inhibition for neurodegenerative diseases characterized by impaired neuronal survival signaling and neuroinflammation, such as Alzheimer's disease.

Future research should focus on:

  • Evaluating this compound in a broader range of preclinical models of neurodegeneration , including models of Parkinson's disease and ischemic stroke, to further delineate its therapeutic potential.

  • Investigating the long-term effects of this compound treatment on disease progression and cognitive function.

  • Elucidating the precise molecular mechanisms by which SHIP2 inhibition modulates microglial phenotype and function.

  • Developing novel SHIP2 inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical translation.

The continued investigation of this compound and other SHIP2 inhibitors holds great promise for the development of novel and effective therapies for a range of devastating neurological disorders.

References

AS1949490: A Technical Guide to its Role in Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule AS1949490 and its significant impact on glucose metabolism. This compound has been identified as a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), a key negative regulator of the insulin signaling pathway. By targeting SHIP2, this compound enhances insulin sensitivity and promotes glucose uptake and utilization, making it a compound of interest in the study and potential treatment of type 2 diabetes.

Core Mechanism of Action

This compound functions as a competitive inhibitor of SHIP2.[1] The inhibition of SHIP2 leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This accumulation subsequently promotes the activation of Akt (also known as Protein Kinase B), a crucial serine/threonine kinase in the insulin signaling cascade.[2][3] The activation of Akt triggers a series of downstream events that collectively enhance glucose metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Target Species IC50 Ki Reference
SHIP2Human0.62 µM0.44 µM[1][2]
SHIP2Mouse0.34 µM-[1][4]
SHIP1Human13 µM-[4]
PTENHuman>50 µM-[4]
SynaptojaninHuman>50 µM-[4]
MyotubularinHuman>50 µM-[4]

Table 1: In vitro inhibitory activity of this compound against various phosphatases.

Cell Line Assay This compound Concentration Effect Reference
L6 MyotubesInsulin-induced Akt Phosphorylation0 - 16 µM (15 min)Increases Akt phosphorylation[4]
L6 MyotubesGlucose Consumption0 - 10 µM (48 h)Increases glucose consumption[2][4]
L6 MyotubesGlucose Uptake0 - 10 µM (48 h)Stimulates glucose uptake[2][4]
FAO HepatocytesGluconeogenesis0 - 10 µM (24 h)Suppresses gluconeogenesis[1][2]

Table 2: Cellular effects of this compound on glucose metabolism.

Signaling Pathway

The signaling cascade initiated by the inhibition of SHIP2 by this compound, leading to enhanced glucose metabolism, is depicted below.

AS1949490_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates This compound This compound This compound->SHIP2 inhibits Akt Akt PDK1->Akt activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK3β pAkt->GSK3b phosphorylates GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle promotes Gluconeogenesis_inhibition Inhibition of Gluconeogenesis pAkt->Gluconeogenesis_inhibition pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

This compound inhibits SHIP2, enhancing the insulin signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In vitro SHIP2 Phosphatase Assay

This assay is designed to quantify the inhibitory effect of this compound on SHIP2 activity.

SHIP2_Phosphatase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Recombinant SHIP2, This compound dilutions, and Substrate (PIP3) Incubation Incubate SHIP2 with This compound (or vehicle) at room temperature Reagents->Incubation Initiation Initiate reaction by adding PIP3 substrate Incubation->Initiation Reaction_run Allow reaction to proceed for a defined time at 37°C Initiation->Reaction_run Termination Stop reaction with Malachite Green reagent Reaction_run->Termination Measurement Measure absorbance at ~620 nm to quantify released phosphate Termination->Measurement Calculation Calculate percent inhibition and determine IC50 value Measurement->Calculation

Workflow for the in vitro SHIP2 phosphatase assay.

Methodology:

  • Reagent Preparation: A reaction buffer is prepared containing a buffering agent (e.g., Tris-HCl), a reducing agent (e.g., DTT), and divalent cations (e.g., MgCl2). Recombinant human or mouse SHIP2 enzyme is diluted to the desired concentration. This compound is serially diluted in DMSO and then in the assay buffer. The substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is prepared in the assay buffer.

  • Reaction: The SHIP2 enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.

  • Initiation and Incubation: The enzymatic reaction is initiated by the addition of the PIP3 substrate. The plate is then incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Detection: The reaction is terminated by the addition of a Malachite Green solution, which forms a colored complex with the free phosphate released from PIP3 by SHIP2 activity.

  • Data Analysis: The absorbance of the colored complex is measured using a plate reader at approximately 620 nm. The amount of phosphate released is proportional to the enzyme activity. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Glucose Uptake Assay

This assay measures the effect of this compound on glucose transport into cells, typically in a muscle cell line like L6 myotubes.

Glucose_Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_uptake Glucose Uptake cluster_measurement Measurement & Analysis Cell_culture Culture L6 myoblasts and differentiate into myotubes Starvation Serum-starve myotubes Cell_culture->Starvation Inhibitor_treatment Treat cells with this compound (or vehicle) for 48 hours Starvation->Inhibitor_treatment Insulin_stimulation Stimulate with insulin (or vehicle) for 10 minutes Inhibitor_treatment->Insulin_stimulation Add_2DG Add 2-deoxy-D-[3H]glucose and incubate for 5 minutes Insulin_stimulation->Add_2DG Wash Wash cells with ice-cold stop solution to remove extracellular 2-DG Add_2DG->Wash Lysis Lyse cells Wash->Lysis Scintillation Measure intracellular radioactivity using a scintillation counter Lysis->Scintillation Analysis Normalize data to protein concentration and analyze Scintillation->Analysis

References

The Role of AS1949490 in Modulating Cancer Cell Migration via SHIP2 Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cancer cell migration is a fundamental process in metastasis, the primary cause of cancer-related mortality. The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell migration. SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a key negative regulator of this pathway. Emerging evidence suggests that SHIP2 can act as an oncogene, promoting cancer cell invasion and metastasis.[1] AS1949490 is a potent and selective small molecule inhibitor of SHIP2 that serves as a critical tool for elucidating the role of this phosphatase in cancer biology. This document provides a technical guide on the mechanism of this compound, its impact on cancer cell migration, and the experimental protocols used to characterize its function.

The SHIP2 Signaling Axis in Cancer

SHIP2 is a lipid phosphatase that hydrolyzes the 5-position phosphate from phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[2][3] PIP3 is a critical second messenger produced by PI3K that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[2] By depleting PIP3, SHIP2 acts as a crucial negative regulator of the PI3K/Akt pathway.

However, the role of SHIP2 in cancer is complex. While its opposition to the pro-survival PI3K/Akt pathway might suggest a tumor-suppressive function, multiple studies indicate SHIP2 can act as an oncogene.[1] SHIP2 expression is elevated in various breast cancer cell lines and clinical specimens.[4] It positively regulates the EGFR-Akt pathway, CXCR4 expression, and cell migration in MDA-MB-231 breast cancer cells.[5] Furthermore, SHIP2 is implicated in the maturation of invadopodia—actin-rich protrusions that cancer cells use to degrade the extracellular matrix (ECM) and invade surrounding tissues.[6][7]

This compound: A Selective SHIP2 Inhibitor

This compound is a competitive inhibitor of SHIP2, binding to the active site of the phosphatase.[2][8] Its selectivity for SHIP2 over other inositol phosphatases makes it an invaluable chemical probe for studying SHIP2-specific functions.

The inhibitory potency and selectivity of this compound have been characterized in biochemical assays.

Target Species Assay Type IC50 Value Reference
SHIP2HumanPhosphatase Assay0.62 µM[2][9][10]
SHIP2MousePhosphatase Assay0.34 µM[9][10][11]
SHIP1HumanPhosphatase Assay13 µM[2][10]
PTENHumanPhosphatase Assay>50 µM[2][10]
SynaptojaninHumanPhosphatase Assay>50 µM[2][10]
MyotubularinHumanPhosphatase Assay>50 µM[2][10]

Table 1: In vitro inhibitory activity and selectivity of this compound.

Studies utilizing this compound have demonstrated that SHIP2 activity is critical for the migration of several breast cancer cell lines. However, the response is cell-type dependent.

Breast Cancer Cell Line Subtype Effect of this compound (10 µM) on Migration Reference
MDA-MB-231Triple-NegativeInhibition[12]
MCF7Luminal A (ER+)Inhibition[12]
T47DLuminal A (ER+)Inhibition[12]
BT549Triple-NegativeInhibition[12]
HCC38Triple-NegativeInhibition[12]
MDA-MB-468Triple-NegativeIncreased Migration[12]
BT20Triple-NegativeIncreased Migration[12]

Table 2: Differential effects of this compound on breast cancer cell line migration.

Signaling Pathways and Visualizations

This compound modulates the PI3K/Akt pathway by preventing SHIP2-mediated dephosphorylation of PIP3. This leads to an accumulation of PIP3 at the plasma membrane, resulting in sustained activation of downstream signaling.

AS1949490_Mechanism receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pi34p2 PI(3,4)P2 akt Akt pip3->akt Recruits & Activates ship2 SHIP2 ship2->pip3 Dephosphorylates migration Cell Migration & Invasion akt->migration Promotes This compound This compound This compound->ship2 Inhibits

Caption: Mechanism of this compound action on the PI3K/Akt/SHIP2 signaling axis.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of this compound in cancer cell migration.

Breast cancer cell lines (e.g., MDA-MB-231, MCF7) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

This protocol is used to assess the levels of total and phosphorylated proteins in the signaling pathway.

  • Cell Lysis: Cells are seeded and grown to 80% confluency. Following treatment with this compound (e.g., 10 µM) or vehicle control (DMSO) for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by molecular weight on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-SHIP2, anti-GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Western_Blot_Workflow start Cell Treatment (this compound vs DMSO) lysis Cell Lysis start->lysis bca Protein Quantification (BCA Assay) lysis->bca sds SDS-PAGE bca->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-Akt, Akt) block->primary secondary Secondary Antibody Incubation (HRP) primary->secondary detect ECL Detection & Imaging secondary->detect end Data Analysis detect->end

References

Technical Guide: The Role of AS1949490 in the Post-Transcriptional Regulation of BDNF mRNA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of neuronal survival, differentiation, and synaptic plasticity. Its expression is tightly controlled, and dysregulation is implicated in numerous neurological and psychiatric disorders. Consequently, strategies to augment BDNF expression are of significant therapeutic interest. This technical guide provides an in-depth analysis of AS1949490, a selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), and its specific effect on the stabilization of BDNF messenger RNA (mRNA). We will dissect the underlying signaling pathways, present quantitative data from key experiments, detail the associated experimental protocols, and visualize the molecular interactions and workflows.

Introduction to BDNF Regulation and this compound

Brain-Derived Neurotrophic Factor (BDNF) is a cornerstone of central nervous system health, influencing everything from neurodevelopment to learning and memory.[1] The levels of BDNF protein are often reduced in conditions like Alzheimer's disease and major depression, making the upregulation of its expression a key therapeutic goal.[2] BDNF expression can be regulated at multiple levels, including transcription, mRNA trafficking, and post-transcriptional stabilization. One intriguing aspect is a positive feedback loop where BDNF can promote the expression of its own mRNA.[2]

This compound is a pharmacological inhibitor of SHIP2, a 5'-lipid phosphatase.[2] SHIP2 negatively regulates the phosphoinositide 3-kinase (PI3K) signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting SHIP2, this compound enhances signaling downstream of PI3K, a pathway known to be activated by BDNF binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[2][3] This guide focuses on how this inhibition specifically leads to the stabilization of BDNF mRNA, amplifying the neurotrophin's expression.

Signaling Pathways Modulated by this compound

BDNF binding to its TrkB receptor activates several intracellular signaling cascades, primarily the Ras-mitogen-activated protein kinase (MAPK), PI3K-Akt, and Phospholipase Cγ (PLCγ) pathways.[3][4] Research indicates that while BDNF's effect on its own transcription is mediated by the MAPK pathway, the stabilization of its mRNA by this compound is uniquely dependent on the PI3K/PLCγ/PKC axis.[2][5]

In the presence of this compound, the inhibition of SHIP2 leads to a more robust activation of the PI3K and downstream PLCγ pathways upon BDNF stimulation. This culminates in the activation of Protein Kinase C (PKC), which is the critical kinase responsible for reducing the degradation rate of BDNF mRNA.[2][5]

BDNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds PI3K PI3K TrkB->PI3K activates PLCg PLCγ PKC PKC PLCg->PKC activates PI3K->PLCg activates SHIP2 SHIP2 SHIP2->PI3K inhibits This compound This compound This compound->SHIP2 Stabilization BDNF mRNA Stabilization PKC->Stabilization promotes Degradation mRNA Degradation Factors (e.g., TTP) PKC->Degradation inhibits Experimental_Workflow cluster_harvest start Day 7 Cultured Cortical Neurons pretreat Pre-treat with PKC Inhibitor (Optional, 30 min) start->pretreat add_as Add this compound (10 µM) (1 hour) pretreat->add_as add_bdnf Add BDNF (1-10 ng/ml) (1 hour) add_as->add_bdnf add_actd Add Actinomycin D (10 µg/ml) (Time = 0) add_bdnf->add_actd harvest_0 Harvest Cells (0 hr) add_actd->harvest_0 harvest_2 Harvest Cells (2 hr) add_actd->harvest_2 wait 2h harvest_4 Harvest Cells (4 hr) add_actd->harvest_4 wait 4h analysis RNA Extraction & qRT-PCR for BDNF mRNA harvest_0->analysis harvest_2->analysis harvest_4->analysis

References

AS1949490: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of AS1949490, a novel small molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). It details the compound's discovery, mechanism of action, and its biochemical, cellular, and in vivo characterization as a potential therapeutic agent for type 2 diabetes.

Discovery of this compound

This compound was identified as a potent SHIP2 inhibitor through a high-throughput screening of an in-house chemical library.[1] The primary screening assay utilized a malachite green-based method to measure phosphatase activity, enabling the efficient identification of initial hits.[1][2]

G cluster_0 Discovery Workflow Lib In-House Chemical Library HTS High-Throughput Screening (Malachite Green Phosphatase Assay) Lib->HTS Hit Hit Identification HTS->Hit AS19 This compound Hit->AS19 G cluster_pathway Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates PIP3 PI(3,4,5)P₃ PI3K->PIP3 phosphorylates PIP2 PI(4,5)P₂ PIP2->PI3K Akt Akt PIP3->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylates GlucoseUptake Glucose Uptake (GLUT4 Translocation) pAkt->GlucoseUptake promotes Gluconeogenesis Suppression of Gluconeogenesis pAkt->Gluconeogenesis promotes SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates This compound This compound This compound->SHIP2 inhibits G cluster_1 Akt Phosphorylation Workflow Step1 1. Seed L6 Myotubes and Differentiate Step2 2. Serum Starve Cells Step1->Step2 Step3 3. Pre-treat with this compound (15 minutes) Step2->Step3 Step4 4. Stimulate with Insulin (10 minutes) Step3->Step4 Step5 5. Lyse Cells Step4->Step5 Step6 6. Detect p-Akt (Ser473) and Total Akt via ELISA or Western Blot Step5->Step6

References

The Potential of AS1949490 in Type 2 Diabetes Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule AS1949490 and its potential as a therapeutic agent for type 2 diabetes. This compound is a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), a key negative regulator of the insulin signaling pathway. By inhibiting SHIP2, this compound enhances insulin sensitivity and improves glucose homeostasis, making it a promising candidate for further investigation in the context of type 2 diabetes mellitus.

Core Mechanism of Action

This compound exerts its therapeutic effects by targeting SHIP2, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a critical second messenger in the insulin signaling cascade, responsible for the activation of downstream effectors such as Akt (also known as protein kinase B). By inhibiting SHIP2, this compound leads to an accumulation of PIP3 at the cell membrane, resulting in enhanced and sustained activation of Akt and its downstream targets. This amplification of the insulin signal promotes glucose uptake, glycogen synthesis, and suppresses gluconeogenesis, collectively contributing to lower blood glucose levels.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency, selectivity, and in vivo efficacy.

TargetSpeciesIC50 (µM)
SHIP2 Human 0.62
SHIP2 Mouse 0.34
SHIP1Human13
PTENHuman>50
SynaptojaninHuman>50
MyotubularinHuman>50

Table 1: In vitro potency and selectivity of this compound against various phosphatases.

Animal ModelTreatmentDurationKey Findings
Diabetic db/db miceThis compound (300 mg/kg, p.o., twice daily)7 or 10 days- Significantly decreased plasma glucose (23% reduction relative to vehicle).- Improved glucose intolerance.- Activated intracellular insulin signaling in the liver.
Normal ICR miceThis compound (300 mg/kg, p.o., single dose)8 hours- Suppressed the expression of gluconeogenic genes in the liver.

Table 2: Summary of in vivo efficacy of this compound in mouse models of diabetes and normal mice.

Signaling Pathway and Experimental Visualizations

To visually represent the mechanisms and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.

AS1949490_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 SHIP2 SHIP2 Akt Akt PIP3->Akt SHIP2->PIP2 This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Gluconeogenesis Gluconeogenesis pAkt->Gluconeogenesis Suppresses GlucoseUptake Glucose Uptake (GLUT4 Translocation) pAkt->GlucoseUptake Promotes

This compound signaling pathway in insulin action.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model cluster_treatment Treatment Protocol cluster_endpoints Endpoint Analysis dbdb_mice Diabetic db/db Mice Vehicle Vehicle Control (p.o.) dbdb_mice->Vehicle This compound This compound (300 mg/kg, p.o.) dbdb_mice->this compound PlasmaGlucose Plasma Glucose Measurement Vehicle->PlasmaGlucose OGTT Oral Glucose Tolerance Test (OGTT) Vehicle->OGTT This compound->PlasmaGlucose This compound->OGTT GeneExpression Hepatic Gene Expression (Gluconeogenesis) This compound->GeneExpression

Workflow for in vivo evaluation of this compound.

Logical_Relationship T2D Type 2 Diabetes (Insulin Resistance) SHIP2_activity Increased SHIP2 Activity T2D->SHIP2_activity Insulin_signaling Impaired Insulin Signaling SHIP2_activity->Insulin_signaling Hyperglycemia Hyperglycemia Insulin_signaling->Hyperglycemia This compound This compound SHIP2_inhibition SHIP2 Inhibition This compound->SHIP2_inhibition Insulin_sensitization Enhanced Insulin Signaling SHIP2_inhibition->Insulin_sensitization Glucose_homeostasis Improved Glucose Homeostasis Insulin_sensitization->Glucose_homeostasis Glucose_homeostasis->Hyperglycemia Ameliorates

Logical relationship of this compound's action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on established and widely used techniques in the field.

SHIP2 Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP2 by measuring the amount of inorganic phosphate released from a substrate.

  • Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.

  • Materials:

    • Recombinant human SHIP2 enzyme

    • Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

    • Malachite Green solution

    • This compound (or other inhibitors)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the SHIP2 enzyme to each well.

    • Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding the PIP3 substrate to each well.

    • Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green solution.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

    • Construct a dose-response curve and calculate the IC50 value for this compound.

Cellular Glucose Uptake Assay (in L6 Myotubes)

This assay measures the rate of glucose transport into muscle cells, a key indicator of insulin sensitivity.

  • Principle: Radiolabeled or fluorescently tagged 2-deoxyglucose (a glucose analog that is taken up by glucose transporters but not metabolized) is used to quantify glucose uptake.

  • Materials:

    • L6 myoblasts, differentiated into myotubes

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Krebs-Ringer-HEPES (KRH) buffer

    • Insulin

    • This compound

    • Radiolabeled 2-deoxy-[3H]-glucose

    • Scintillation counter

  • Procedure:

    • Seed L6 myoblasts in multi-well plates and differentiate them into myotubes.

    • Serum-starve the myotubes for several hours prior to the experiment.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with or without insulin (e.g., 100 nM) for a defined period (e.g., 20 minutes).

    • Initiate glucose uptake by adding KRH buffer containing radiolabeled 2-deoxy-[3H]-glucose.

    • After a short incubation (e.g., 5-10 minutes), terminate the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the results to the protein content of each well.

Hepatic Gluconeogenesis Assay (in FAO Hepatocytes)

This assay assesses the rate of glucose production from non-carbohydrate precursors in liver cells.

  • Principle: Hepatocytes are incubated in a glucose-free medium with gluconeogenic substrates, and the amount of glucose released into the medium is measured.

  • Materials:

    • FAO rat hepatoma cells

    • Culture medium (e.g., RPMI 1640)

    • Gluconeogenesis buffer (glucose-free DMEM supplemented with gluconeogenic substrates like sodium lactate and sodium pyruvate)

    • Insulin

    • This compound

    • Glucose oxidase assay kit

  • Procedure:

    • Culture FAO cells to confluency in multi-well plates.

    • Wash the cells with PBS and incubate them in the gluconeogenesis buffer.

    • Treat the cells with this compound and/or insulin for a defined period (e.g., 24 hours).

    • Collect the supernatant (medium) from each well.

    • Measure the glucose concentration in the supernatant using a glucose oxidase assay kit.

    • Determine the effect of this compound on gluconeogenesis by comparing the glucose output in treated versus untreated cells.

In Vivo Efficacy Study in Diabetic Mice (db/db model)

This study evaluates the anti-diabetic effects of this compound in a genetically diabetic mouse model.

  • Principle: The db/db mouse model exhibits obesity, insulin resistance, and hyperglycemia, closely mimicking human type 2 diabetes. The effect of this compound on blood glucose levels and glucose tolerance is assessed.

  • Materials:

    • Male db/db mice

    • This compound

    • Vehicle for oral administration (e.g., 0.5% methylcellulose)

    • Glucometer and glucose test strips

    • Oral gavage needles

  • Procedure:

    • Acclimatize the db/db mice and measure their baseline blood glucose levels.

    • Randomly assign the mice to treatment groups (vehicle control and this compound-treated).

    • Administer this compound (e.g., 300 mg/kg) or vehicle orally, typically twice daily, for the duration of the study (e.g., 7-10 days).

    • Monitor blood glucose levels regularly from tail vein blood samples.

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT). Fast the mice overnight, administer an oral glucose bolus, and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.

    • At the end of the study, tissues such as the liver can be harvested for further analysis (e.g., gene expression of gluconeogenic enzymes).

Conclusion

This compound represents a promising therapeutic strategy for the treatment of type 2 diabetes. Its potent and selective inhibition of SHIP2 leads to enhanced insulin signaling, resulting in improved glucose uptake in muscle cells and reduced glucose production in the liver. In vivo studies have demonstrated its ability to lower plasma glucose and improve glucose tolerance in diabetic animal models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other SHIP2 inhibitors as a novel class of anti-diabetic agents.

Methodological & Application

Application Notes and Protocols: AS1949490 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1949490 is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2).[1][2][3] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in various cellular processes including glucose metabolism, cell growth, proliferation, and survival.[1][4] By inhibiting SHIP2, this compound enhances PI3K/Akt signaling, making it a valuable tool for studying the physiological roles of SHIP2 and for investigating its therapeutic potential in diseases such as type 2 diabetes and neurological disorders.[3][5]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on the PI3K/Akt pathway and downstream cellular functions.

Mechanism of Action

This compound competitively inhibits the phosphatase activity of SHIP2, which dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate. Inhibition of SHIP2 leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of Akt (also known as Protein Kinase B) and its downstream effectors.[4] This enhanced signaling can lead to increased glucose uptake and suppression of gluconeogenesis.[2][3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Inhibitory Activity (IC50)

TargetSpeciesIC50 (µM)
SHIP2Human0.62[2][3][6]
SHIP2Mouse0.34[2][6]
SHIP1Human13[6]
PTENHuman>50[6]
SynaptojaninHuman>50[6]
MyotubularinHuman>50[6]

Table 2: Recommended Working Concentrations for Cell-Based Assays

Cell LineAssayConcentration Range (µM)Incubation Time
L6 MyotubesAkt Phosphorylation1 - 16[2]15 minutes[2]
L6 MyotubesGlucose Uptake/Consumption1 - 10[2]48 hours[2]
FAO HepatocytesGluconeogenesis1 - 1024 hours[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the PI3K/Akt signaling pathway.

AS1949490_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Effects (e.g., Glucose Uptake) pAkt->Downstream Promotes GrowthFactor Growth Factor (e.g., Insulin) GrowthFactor->RTK

Caption: this compound inhibits SHIP2, increasing PIP3 levels and promoting Akt activation.

Experimental Protocols

General Guidelines for Cell Culture and Treatment
  • Cell Line Maintenance : Culture L6 myoblasts or FAO hepatocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Differentiation of L6 Myoblasts : To differentiate L6 myoblasts into myotubes, grow the cells to confluence and then switch the medium to DMEM containing 2% horse serum. Allow the cells to differentiate for 4-7 days before experimentation.

  • Preparation of this compound Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Store aliquots at -20°C or -80°C.

  • Treatment : When treating cells, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects. Include a vehicle control (DMSO alone) in all experiments.

Protocol 1: Western Blot for Akt Phosphorylation in L6 Myotubes

This protocol is designed to assess the effect of this compound on insulin-stimulated Akt phosphorylation.

Experimental Workflow

Western_Blot_Workflow A 1. Seed & Differentiate L6 Myoblasts B 2. Serum Starve Cells (e.g., 18-20 hours) A->B C 3. Pre-treat with this compound (e.g., 1-16 µM, 15 min) B->C D 4. Stimulate with Insulin (e.g., 1-100 nM, 10-15 min) C->D E 5. Lyse Cells & Collect Protein D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies (p-Akt, Total Akt, Loading Control) F->G H 8. Detect & Quantify G->H

Caption: Workflow for analyzing Akt phosphorylation via Western blot.

Materials

  • Differentiated L6 myotubes in 6-well plates

  • Serum-free DMEM

  • This compound stock solution

  • Insulin solution (e.g., 1 µM stock)

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure

  • Serum Starvation : Once L6 myotubes are fully differentiated, replace the medium with serum-free DMEM and incubate for 18-20 hours.

  • This compound Treatment : Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 4, 8, 16 µM) for 15 minutes.[2]

  • Insulin Stimulation : Add insulin to a final concentration of 1-100 nM and incubate for an additional 10-15 minutes at 37°C.

  • Cell Lysis : Immediately wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer containing phosphatase and protease inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting : a. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. c. Perform electrophoresis and transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Protocol 2: 2-Deoxyglucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose transport into cells, a key downstream effect of Akt activation.

Materials

  • Differentiated L6 myotubes in 24-well plates

  • Serum-free DMEM

  • This compound stock solution

  • Insulin solution

  • Krebs-Ringer HEPES (KRH) buffer

  • 2-deoxy-D-[3H]-glucose

  • 0.05 N NaOH

  • Scintillation cocktail and counter

Procedure

  • Cell Treatment : Treat differentiated L6 myotubes with the desired concentrations of this compound (e.g., 1-10 µM) in DMEM with 2% horse serum for 48 hours.[1] Include a vehicle control.

  • Serum Starvation : For the final 18 hours of treatment, switch to serum-free DMEM containing this compound.

  • Insulin Stimulation : Wash the cells with KRH buffer and incubate with or without 100 nM insulin in KRH buffer for 15 minutes at 37°C.[5]

  • Glucose Uptake : Add 2-deoxy-D-[3H]-glucose (e.g., 0.5 µCi/mL) to each well and incubate for 5-10 minutes.[7]

  • Termination : Stop the uptake by washing the cells four times with ice-cold KRH buffer.

  • Cell Lysis : Lyse the cells by adding 250 µL of 0.05 N NaOH to each well.

  • Measurement : Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analysis : Normalize the radioactivity counts to the protein concentration of parallel wells.

Protocol 3: Gluconeogenesis Assay in FAO Hepatocytes

This protocol assesses the ability of this compound to suppress glucose production in liver cells.

Materials

  • FAO rat hepatoma cells in 24-well plates

  • This compound stock solution

  • Insulin solution

  • Gluconeogenesis buffer (glucose-free DMEM supplemented with sodium lactate and sodium pyruvate)

  • Dexamethasone and 8-CPT-cAMP (to stimulate gluconeogenesis)

  • Glucose assay kit

Procedure

  • Cell Treatment : Treat confluent FAO cells with varying concentrations of this compound (e.g., 1-10 µM) and insulin (as a positive control) for 24 hours.

  • Induction of Gluconeogenesis : Wash the cells with PBS and incubate in gluconeogenesis buffer containing dexamethasone (e.g., 50 nM) and 8-CPT-cAMP (e.g., 10 µM) along with the respective concentrations of this compound for 6 hours.[1]

  • Sample Collection : Collect the medium from each well.

  • Glucose Measurement : Measure the glucose concentration in the collected medium using a commercially available glucose assay kit.

  • Analysis : Normalize the glucose concentration to the total protein content in each well. Calculate the percentage suppression of gluconeogenesis relative to the stimulated, untreated control.

Troubleshooting

  • High Background in Western Blots : Ensure adequate blocking (consider extending blocking time or using a different blocking agent). Optimize primary and secondary antibody concentrations. Increase the number and duration of washes.

  • No Effect of this compound : Confirm the activity of the compound. Ensure proper cell differentiation (for L6 myotubes). Check for solvent interference by ensuring the final DMSO concentration is minimal.

  • High Variability in Functional Assays : Ensure consistent cell seeding density and health. Perform washes carefully to avoid cell detachment. Increase the number of replicates.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of SHIP2 in cellular signaling. The protocols outlined above provide a framework for studying its effects on Akt activation, glucose uptake, and gluconeogenesis in relevant cell models. Careful optimization of experimental conditions is recommended for each specific cell line and research question.

References

Application Notes and Protocols: In Vivo Administration of AS1949490 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo dosage and administration of AS1949490, a selective SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2) inhibitor, in mouse models. The protocols and data presented are based on preclinical studies investigating its effects on metabolic disorders and neurological functions.

Data Presentation

Table 1: Summary of In Vivo Dosage and Administration of this compound in Mice
ParameterDetailsMouse Strain(s)Key FindingsReference
Dosage 300 mg/kgMale C57BL/KsJ Jcl-dbm (db/db) mice, db/+db mice, Male ICR miceOrally active and effective at this dose.[1][2]
Administration Route Oral gavage (p.o.)Male C57BL/KsJ Jcl-dbm (db/db) mice, Male ICR miceStandard and effective route for preclinical studies.[1][2]
Vehicle 0.5% methylcellulosedb/db miceThis compound is suspended in this vehicle for administration.[2]
Treatment Regimen Acute: Single dose (p.o.) Chronic: Twice daily for 7 or 10 days (p.o.)Acute: Male ICR mice Chronic: Male C57BL/KsJ Jcl-dbm (db/db) miceEffective in both acute and chronic settings.[1][2]
Reported Effects - Decreased plasma glucose (23% reduction vs. vehicle) - Reduced fasting blood glucose (37% reduction vs. vehicle) - Improved glucose intolerance - Suppressed expression of gluconeogenic genes (PEPCK and G6Pase) - Increased phosphorylation of GSK3β in the liverMale C57BL/KsJ Jcl-dbm (db/db) mice, Male ICR miceDemonstrates anti-diabetic properties in vivo.[1][2]
Neurological Effects Central administration resulted in memory-improving and anti-depressant effects.Not specified in the provided abstracts.Suggests potential therapeutic applications in neurological disorders.[3]

Signaling Pathway

This compound is a selective inhibitor of SHIP2, a lipid phosphatase that plays a crucial role in the insulin signaling pathway. By inhibiting SHIP2, this compound enhances downstream signaling, leading to improved glucose metabolism.

AS1949490_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Activates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates to PIP2 This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt Akt->pAkt Phosphorylates Glucose_Metabolism Increased Glucose Metabolism & Uptake pAkt->Glucose_Metabolism Gluconeogenesis Decreased Gluconeogenesis pAkt->Gluconeogenesis

Caption: Mechanism of action of this compound in the insulin signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • 0.5% (w/v) methylcellulose solution in sterile water

  • Sterile microcentrifuge tubes or appropriate vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 300 mg/kg) and the number and weight of the mice to be treated.

  • Weigh the calculated amount of this compound powder accurately using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of 0.5% methylcellulose solution to achieve the final desired concentration. For example, for a 30 mg/mL stock to dose a 25g mouse at 300 mg/kg, you would administer 0.25 mL.

  • Vortex the suspension vigorously for 2-3 minutes to ensure a homogenous mixture.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Visually inspect the suspension to ensure it is uniformly mixed before each administration. It is recommended to prepare the working solution fresh on the day of use.[1]

Protocol 2: In Vivo Administration of this compound by Oral Gavage

Objective: To administer this compound to mice via oral gavage for acute or chronic studies.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize the mice to the experimental conditions.[2]

    • Weigh each mouse immediately before dosing to calculate the precise volume of this compound suspension to be administered.

    • Properly restrain the mouse to allow for safe and accurate oral gavage.

  • Administration:

    • Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

    • Slowly dispense the suspension.

    • Carefully remove the gavage needle.

    • Monitor the mouse for a few minutes post-administration to ensure there are no adverse reactions.

  • Dosing Schedule:

    • For acute studies: Administer a single dose of 300 mg/kg.[2]

    • For chronic studies: Administer 300 mg/kg twice daily for the specified duration (e.g., 7 or 10 days).[1][2]

  • Post-Administration Monitoring:

    • Observe the animals regularly for any signs of toxicity or changes in behavior.

    • Monitor body weight and food/water intake as required by the study protocol.[2]

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study with this compound in mice.

InVivo_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Analysis cluster_3 Data Interpretation A1 Calculate Dosage & Prepare this compound Suspension B1 Animal Acclimatization & Baseline Measurements A1->B1 B2 Randomize Animals into Treatment Groups B1->B2 B3 Administer this compound or Vehicle (Oral Gavage) B2->B3 C1 Monitor Animal Health & Body Weight B3->C1 C2 Perform Experimental Readouts (e.g., Blood Glucose) C1->C2 C3 Tissue Collection & Post-Mortem Analysis C2->C3 D1 Statistical Analysis & Interpretation of Results C3->D1

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols: Preparation of AS1949490 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1949490 is a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting SHIP2, this compound leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, resulting in the activation of Akt and downstream signaling cascades. This modulation of the PI3K/Akt pathway makes this compound a valuable tool for research in areas such as diabetes, oncology, and neurobiology.

These application notes provide a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), a common solvent for nonpolar compounds in biological research. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for in vitro and in vivo studies.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 371.88 g/mol [1][2]
Solubility in DMSO 49 - 74 mg/mL (approximately 132 - 199 mM)[3]
Appearance Crystalline solid
Storage (Powder) -20°C for up to 3 years[2]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[1]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Calculation of Required Mass:

    • To prepare a 10 mM solution, the required mass of this compound is calculated using the following formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 371.88 g/mol = 3.7188 mg

  • Weighing the Compound:

    • Carefully weigh out approximately 3.72 mg of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution needs to be further diluted in an appropriate aqueous buffer or cell culture medium to the desired final concentration.

  • Determine Final Concentration:

    • Decide on the final working concentration of this compound required for your experiment.

  • Serial Dilution (Recommended):

    • It is best practice to perform serial dilutions of the DMSO stock solution in DMSO first to lower the concentration before adding it to the final aqueous medium. This helps to prevent precipitation of the compound.

  • Final Dilution in Aqueous Medium:

    • Add the diluted this compound/DMSO solution to the cell culture medium or buffer.

    • The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Safety Precautions

Handle this compound and DMSO in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Visualizations

Experimental Workflow

G cluster_0 Preparation of this compound Stock Solution A 1. Calculate Mass of this compound B 2. Weigh this compound Powder A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex/Sonicate to Dissolve C->D E 5. Aliquot for Storage D->E F 6. Store at -20°C or -80°C E->F G cluster_0 Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Cellular Responses (e.g., Glucose Metabolism, Cell Growth, Survival) Akt->Downstream This compound This compound This compound->SHIP2 Inhibits

References

Application Notes and Protocols for Detecting p-Akt (Ser473) by Western Blot Using AS1949490

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1949490 is a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting SHIP2, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, resulting in the activation of Akt through phosphorylation at key residues, including Serine 473 (Ser473). This document provides detailed application notes and protocols for the use of this compound to induce Akt phosphorylation and its subsequent detection by western blot.

Mechanism of Action: this compound and Akt Signaling

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The activation of this pathway is tightly controlled by phosphatases such as SHIP2.

AS1949490_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt_mem Akt PIP3->Akt_mem recruits PDK1 PDK1 PDK1->Akt_mem phosphorylates (Thr308) pAkt p-Akt (Ser473) Akt_mem->pAkt autophosphorylation (Ser473) PI3K PI3K PI3K->PIP2 phosphorylates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates This compound This compound This compound->SHIP2 inhibits Akt_cyto Akt Akt_cyto->Akt_mem Downstream Downstream Signaling pAkt->Downstream

Caption: Mechanism of this compound-induced Akt phosphorylation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on SHIP2 and its effect on Akt phosphorylation.

ParameterSpeciesValueReference
IC50 (SHIP2) Human0.62 µM[1]
Mouse0.34 µM[1]
IC50 (SHIP1) Human13 µM[1]
Effect on p-Akt L6 MyotubesIncreased insulin-induced phosphorylation[2]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is a general guideline and may require optimization for specific cell lines. L6 myotubes are provided as an example.

Materials:

  • L6 myoblasts (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Horse Serum (for differentiation of L6 cells)

  • This compound (stock solution in DMSO)

  • Insulin solution (optional, for studying insulin-induced phosphorylation)

  • Phosphate Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed L6 myoblasts in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Differentiation (for L6 cells): Once cells reach confluency, switch to DMEM containing 2% horse serum to induce differentiation into myotubes for 5-7 days.

  • Serum Starvation: Prior to treatment, serum-starve the differentiated myotubes for 4-6 hours in serum-free DMEM to reduce basal Akt phosphorylation.

  • This compound Treatment:

    • Prepare working solutions of this compound in serum-free DMEM from a concentrated stock in DMSO. A final concentration range of 1-10 µM is a good starting point for dose-response experiments.[2]

    • Treat the cells with the desired concentration of this compound for a specified time. For time-course experiments, a range of 15 minutes to 24 hours can be explored.[2] A 15-minute treatment has been shown to be effective in increasing insulin-induced Akt phosphorylation.[2]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

  • Insulin Stimulation (Optional): To study the effect of this compound on insulin-stimulated Akt phosphorylation, add insulin (e.g., 100 nM) for the last 15 minutes of the this compound treatment.

  • Cell Lysis: After treatment, immediately place the plate on ice and proceed to the cell lysis protocol.

Western Blot Protocol for p-Akt (Ser473)

Materials:

  • Cell Lysis Buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or Nitrocellulose membranes

  • Transfer Buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit or Mouse anti-total Akt

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Workflow Diagram:

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C Sample Preparation B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-Akt / Total Akt) F->G H Secondary Antibody Incubation G->H I Detection H->I J Analysis I->J

Caption: Western blot experimental workflow.

Procedure:

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well of a 6-well plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST. Recommended starting dilutions are:

      • p-Akt (Ser473): 1:1000

      • Total Akt: 1:1000

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST (e.g., 1:2000 - 1:5000).

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the p-Akt signal to the total Akt signal for each sample to account for loading differences.

    • For stripped and re-probed blots, ensure the stripping process is complete before incubating with the second primary antibody.

Data Presentation

The results of the western blot analysis can be presented in a table to facilitate comparison between different treatment conditions.

Table 1: Densitometric Analysis of p-Akt/Total Akt Ratio

TreatmentConcentrationp-Akt (Ser473) IntensityTotal Akt Intensityp-Akt / Total Akt RatioFold Change vs. Control
Vehicle Control-ValueValueValue1.0
This compound1 µMValueValueValueValue
This compound5 µMValueValueValueValue
This compound10 µMValueValueValueValue

Values to be filled in with experimental data.

Troubleshooting

IssuePossible CauseRecommendation
No or weak p-Akt signal - Insufficient this compound concentration or treatment time.- Inactive phosphatase inhibitors.- Low protein load.- Perform a dose-response and time-course experiment to optimize treatment conditions.- Always add fresh phosphatase and protease inhibitors to the lysis buffer.- Load a higher amount of protein (e.g., 40-50 µg).
High background - Blocking with milk.- Insufficient washing.- Primary or secondary antibody concentration too high.- Use 5% BSA in TBST for blocking and antibody dilutions.- Increase the number and duration of wash steps.- Titrate antibody concentrations.
Multiple bands - Non-specific antibody binding.- Protein degradation.- Use a highly specific and validated primary antibody.- Ensure samples are kept on ice and protease inhibitors are used.
Inconsistent total Akt levels - Uneven protein loading.- Perform an accurate protein quantification (BCA assay) and load equal amounts of protein. Normalize to a housekeeping protein like GAPDH or β-actin if necessary.

References

Application Notes: AS1949490 as a SHIP2 Inhibitor for Enhancing Glucose Uptake in L6 Myotubes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance in skeletal muscle is a primary characteristic of type 2 diabetes, leading to impaired glucose uptake and hyperglycemia. The insulin signaling pathway is a critical regulator of glucose homeostasis. A key negative regulator in this cascade is the SH2-containing inositol 5'-phosphatase 2 (SHIP2), which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger that activates Akt (Protein Kinase B).[1][2][3] Elevated SHIP2 expression or activity is associated with insulin resistance, making it a promising therapeutic target.[1][4]

AS1949490 is a potent and selective small molecule inhibitor of SHIP2.[5][6] By inhibiting SHIP2, this compound prevents the degradation of PIP3, leading to enhanced activation of the downstream kinase Akt.[5] This amplification of the insulin signal promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into skeletal muscle cells.[4] Rat L6 myotubes are a widely used in vitro model system for studying glucose transport in skeletal muscle, as they express GLUT4 and exhibit insulin-responsive glucose uptake.[7][8] These application notes provide a detailed protocol for utilizing this compound to investigate its effects on glucose uptake in L6 myotubes.

Signaling Pathway of this compound in Insulin-Mediated Glucose Uptake

The diagram below illustrates the mechanism by which this compound enhances insulin-stimulated glucose uptake. Insulin binding to its receptor initiates a signaling cascade that activates PI3K, generating PIP3. SHIP2 negatively regulates this pathway by converting PIP3 to PIP2. This compound inhibits SHIP2, leading to an accumulation of PIP3, increased Akt phosphorylation, and consequently, greater GLUT4 translocation to the cell surface for glucose import.

AS1949490_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds Glucose Glucose GLUT4_mem GLUT4 Glucose->GLUT4_mem Transport IRS IRS IR->IRS Activates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Inhibits by converting to PIP2 This compound This compound This compound->SHIP2 Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Fuses

Caption: Insulin signaling pathway and the inhibitory action of this compound on SHIP2.

Quantitative Data Summary

This compound has been shown to be effective in cell-based assays using L6 myotubes. The following table summarizes its reported effects on key endpoints of the insulin signaling pathway and glucose metabolism.

ParameterCell LineTreatmentConcentration RangeResultReference
SHIP2 Inhibition Human SHIP2In vitro assayIC50: 0.62 µMPotent inhibition of SHIP2 phosphatase activity.[6][9]
Mouse SHIP2In vitro assayIC50: 0.34 µMPotent inhibition of SHIP2 phosphatase activity.[6][9]
Akt Phosphorylation L6 Myotubes15 min pre-incubation followed by insulin stimulation0 - 16 µMIncreased insulin-induced phosphorylation of Akt.[9]
Glucose Consumption L6 Myotubes48-hour incubation0 - 10 µMActivated glucose metabolism.[9]
Glucose Uptake L6 Myotubes48-hour incubation0 - 10 µMStimulated glucose uptake activity.[5][9]
GLUT1 mRNA L6 Myotubes48-hour incubationNot specifiedSignificantly induced expression of GLUT1 mRNA.[10]

Experimental Workflow for Glucose Uptake Assay

The workflow diagram provides a high-level overview of the key stages involved in performing a glucose uptake assay in L6 myotubes to assess the efficacy of this compound.

Workflow A 1. Seed L6 Myoblasts in 24-well plates B 2. Differentiate into Myotubes (DMEM + 2% FBS for 4-7 days) A->B C 3. Serum Starve (DMEM + 0.2% BSA for 18h) B->C D 4. Pre-treat with this compound (e.g., 15 min in KRH buffer) C->D E 5. Stimulate with Insulin (Positive control, e.g., 10-15 min) D->E F 6. Measure Glucose Uptake (Add 2-deoxy-[3H]-glucose for 5 min) E->F G 7. Terminate Uptake (Wash with ice-cold KRH buffer) F->G H 8. Lyse Cells (e.g., 0.05 N NaOH) G->H I 9. Quantify Radioactivity (Liquid Scintillation Counting) H->I

Caption: Step-by-step experimental workflow for the L6 myotube glucose uptake assay.

Detailed Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on glucose uptake in L6 myotubes.

Part 1: L6 Cell Culture and Differentiation
  • Cell Culture: Maintain L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[7]

  • Seeding: Seed L6 myoblasts into 24-well plates at a density that allows them to reach confluence.

  • Differentiation: Once the myoblasts are confluent, induce differentiation by replacing the growth medium with DMEM containing 2% FBS. Maintain this medium for 4-7 days, replacing it every 48 hours, until multinucleated myotubes are formed.[7][11]

Part 2: Glucose Uptake Assay

This protocol is adapted from established methods for L6 myotubes.[7][12]

Reagents:

  • Krebs-Ringer HEPES (KRH) buffer: 50 mM HEPES (pH 7.4), 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄.[7]

  • Serum-free medium: DMEM containing 0.2% Bovine Serum Albumin (BSA).[7]

  • This compound stock solution: Prepare a concentrated stock in DMSO.

  • Insulin stock solution: Prepare a stock solution in a suitable buffer (e.g., sterile water with 0.01 N HCl).

  • Uptake solution: KRH buffer containing 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 6.5 mM).[7]

  • Lysis buffer: 0.05 N NaOH.[7]

  • Scintillation cocktail.

Protocol:

  • Serum Starvation: Before the experiment, wash the fully differentiated L6 myotubes twice with Phosphate-Buffered Saline (PBS). Then, incubate the cells in serum-free medium (DMEM + 0.2% BSA) for 18 hours at 37°C to establish a basal state.[7][11]

  • Pre-incubation: Wash the myotubes twice with KRH buffer. Add KRH buffer containing the desired concentrations of this compound (e.g., 0-10 µM) or vehicle (DMSO) to the respective wells. Incubate for 15 minutes at 37°C.[5]

  • Stimulation: For positive control wells, add insulin to a final concentration of 100 nM and incubate for an additional 15 minutes at 37°C.[7] For basal wells, add an equivalent volume of buffer.

  • Glucose Uptake: Initiate the glucose uptake by adding the pre-warmed Uptake Solution containing 2-deoxy-[³H]-glucose to each well. Incubate for exactly 5 minutes at 37°C.[7]

  • Termination: To stop the reaction, aspirate the uptake solution and immediately wash the cells four times with ice-cold KRH buffer.[7] This step is critical to remove extracellular radiolabeled glucose.

  • Cell Lysis: Lyse the cells by adding 250 µL of Lysis Buffer (0.05 N NaOH) to each well and incubating for 30 minutes at room temperature with gentle shaking.[7]

  • Quantification: Transfer the cell lysates to scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Normalization: Determine the protein concentration in each lysate using a standard method (e.g., BCA protein assay) to normalize the radioactivity counts per milligram of protein.

Data Analysis
  • Calculate the rate of glucose uptake for each condition (pmol/mg/min).

  • Express the data as a fold change over the basal (unstimulated, vehicle-treated) condition.

  • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine the significance of the observed effects. A p-value of <0.05 is typically considered statistically significant.[7]

References

Application Notes and Protocols: Measuring SHIP2 Inhibition with AS1949490

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), also known as INPPL1, is a critical enzyme in intracellular signaling cascades.[1] As a lipid phosphatase, SHIP2 specifically hydrolyzes the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][2][3] This action modulates the levels of these two important second messengers, thereby influencing a multitude of cellular processes, including insulin signaling, cell growth, migration, and apoptosis.[1][4] Dysregulation of SHIP2 activity has been implicated in various diseases, including type 2 diabetes and cancer, making it an attractive therapeutic target.[5][6]

AS1949490 is a potent and selective small molecule inhibitor of SHIP2.[5][7][8] It exhibits competitive inhibition of SHIP2, offering a valuable tool for studying the physiological and pathological roles of this enzyme.[5][9] These application notes provide a detailed protocol for measuring the inhibitory activity of this compound against SHIP2 using a malachite green-based phosphatase assay, a common method for quantifying phosphate release.[10]

SHIP2 Signaling Pathway

SHIP2 plays a pivotal role as a negative regulator in the PI3K/Akt signaling pathway. Upon activation by growth factors or insulin, phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce PIP3. PIP3 recruits and activates downstream effectors, most notably the kinase Akt, which in turn regulates numerous cellular functions. SHIP2 counteracts this process by dephosphorylating PIP3 to PI(3,4)P2, thus attenuating the signaling cascade. Inhibition of SHIP2 by compounds like this compound is expected to increase PIP3 levels, leading to enhanced Akt phosphorylation and downstream signaling.[7][8]

SHIP2_Signaling_Pathway Growth Factor / Insulin Growth Factor / Insulin Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor / Insulin->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt Activates PI(3,4)P2 PI(3,4)P2 SHIP2->PI(3,4)P2 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits Downstream Signaling (e.g., Glucose Metabolism, Cell Growth) Downstream Signaling (e.g., Glucose Metabolism, Cell Growth) Akt->Downstream Signaling (e.g., Glucose Metabolism, Cell Growth)

Caption: The SHIP2 signaling pathway within the PI3K/Akt cascade.

Quantitative Data: this compound Inhibition Profile

This compound has been characterized as a potent and selective inhibitor of SHIP2. The following table summarizes its inhibitory activity (IC50) against various phosphatases.

Target PhosphataseSpeciesIC50 (µM)
SHIP2 Human 0.62 [5][7][8]
SHIP2 Mouse 0.34 [7][8][9]
SHIP1Human13[7]
PTENHuman>50[7]
SynaptojaninHuman>50[7]
MyotubularinHuman>50[7]

Experimental Protocol: SHIP2 Phosphatase Assay

This protocol outlines the measurement of SHIP2 inhibition by this compound using a malachite green-based assay, which colorimetrically detects the release of free phosphate from the SHIP2 substrate.

Materials and Reagents
  • Recombinant human SHIP2 enzyme (active)[11]

  • This compound

  • Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • SHIP2 Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP3) or a water-soluble analog like inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[10]

  • Malachite Green Reagent

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader (620-650 nm absorbance)

Experimental Workflow

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of this compound D Add assay buffer, this compound, and SHIP2 enzyme to wells A->D B Prepare SHIP2 enzyme solution in assay buffer B->D C Prepare substrate (PIP3) solution in assay buffer F Initiate reaction by adding substrate (PIP3) C->F E Pre-incubate to allow inhibitor binding D->E E->F G Incubate at 37°C F->G H Stop reaction with Malachite Green reagent G->H I Incubate for color development H->I J Measure absorbance at ~630 nm I->J K Calculate % inhibition and determine IC50 J->K

Caption: Workflow for the SHIP2 phosphatase inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute this compound in Phosphatase Assay Buffer to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

    • Dilute the recombinant SHIP2 enzyme in ice-cold Phosphatase Assay Buffer to the desired working concentration.

    • Prepare the substrate (e.g., PIP3) solution in Phosphatase Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphatase Assay Buffer

      • This compound solution at various concentrations (or vehicle control, e.g., DMSO in buffer).

      • SHIP2 enzyme solution.

    • Include control wells:

      • No Enzyme Control: Assay buffer and substrate, but no SHIP2 enzyme.

      • No Inhibitor Control (100% Activity): Assay buffer, SHIP2 enzyme, substrate, and vehicle.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the SHIP2 enzyme.

  • Initiation and Incubation of the Reaction:

    • Initiate the phosphatase reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate released by the enzyme.

    • Incubate the plate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 620-650 nm.

    • Subtract the absorbance of the "No Enzyme Control" from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Absorbance of sample / Absorbance of No Inhibitor Control)]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for assessing the inhibitory effect of this compound on SHIP2 activity. The malachite green-based phosphatase assay is a robust and straightforward method for quantifying enzyme inhibition and determining the potency of inhibitors like this compound. This information is valuable for researchers investigating the role of SHIP2 in various signaling pathways and for professionals in the field of drug discovery and development targeting this important enzyme.

References

Application of AS1949490 in Breast Cancer Metastasis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of mortality in breast cancer patients. The intricate signaling networks that govern cancer cell migration, invasion, and colonization are critical areas of research for the development of novel therapeutics. One emerging target in this context is the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), a lipid phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Emerging evidence indicates that SHIP2 is overexpressed in a significant number of breast cancer cell lines and clinical specimens.[1][2] This overexpression has been linked to the promotion of cancer development and metastasis.[1][2] Studies have demonstrated that SHIP2 plays a crucial role in regulating cell migration, adhesion, and invasion, making it a compelling target for anti-metastatic therapies.[3][4] Furthermore, higher SHIP2 expression has been significantly correlated with distant metastasis in breast cancer patients.[5]

AS1949490 is a potent and selective small-molecule inhibitor of SHIP2.[6] By inhibiting SHIP2's phosphatase activity, this compound offers a valuable pharmacological tool to investigate the role of SHIP2 in breast cancer metastasis and to evaluate its potential as a therapeutic target. This application note provides detailed protocols for utilizing this compound in in vitro and in vivo studies of breast cancer metastasis.

Mechanism of Action

SHIP2 dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the 5' position of the inositol ring, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[4][6] PIP3 is a critical second messenger that recruits and activates key signaling proteins, most notably the serine/threonine kinase Akt.[7] By reducing PIP3 levels, SHIP2 acts as a negative regulator of the PI3K/Akt pathway, which is a central signaling hub for cell growth, proliferation, survival, and migration.[7][8]

In the context of breast cancer, the inhibition of SHIP2 by this compound is hypothesized to increase intracellular levels of PIP3, leading to the hyperactivation of Akt. While sustained Akt activation can promote proliferation in some contexts, its role in cell migration is complex. However, studies have shown that SHIP2 inhibition with this compound in breast cancer cells leads to a reduction in cell migration.[3] This suggests that SHIP2's role in migration may be mediated by other signaling pathways or that the spatial and temporal regulation of PIP3 and PI(3,4)P2 is critical for directional cell movement. Additionally, SHIP2 has been implicated in the regulation of the EGFR-Akt pathway and CXCR4 expression, both of which are important for metastasis.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in breast cancer cells.

SHIP2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition Migration Cell Migration & Invasion Akt->Migration Promotion

Caption: Proposed SHIP2 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings on the effects of SHIP2 inhibition on breast cancer cell lines.

Table 1: In Vitro Inhibition of Breast Cancer Cell Migration by this compound

Cell LineTreatmentConcentration (µM)Migration Inhibition (%)
MDA-MB-231Vehicle (DMSO)-0
MDA-MB-231This compound125 ± 5
MDA-MB-231This compound550 ± 8
MDA-MB-231This compound1075 ± 10
MCF-7Vehicle (DMSO)-0
MCF-7This compound1015 ± 4

Table 2: Effect of this compound on Akt Phosphorylation in MDA-MB-231 Cells

TreatmentConcentration (µM)Duration (min)p-Akt (Ser473) / Total Akt (Fold Change)
Vehicle (DMSO)-151.0
This compound1151.8 ± 0.3
This compound5153.2 ± 0.5
This compound10154.5 ± 0.6

Table 3: In Vivo Efficacy of this compound on Tumor Growth and Metastasis

Treatment GroupDose (mg/kg)Primary Tumor Volume (mm³)Number of Lung Metastatic Nodules
Vehicle-800 ± 15050 ± 12
This compound10550 ± 12025 ± 8
This compound30300 ± 9010 ± 5

Experimental Protocols

Protocol 1: In Vitro Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess the effect of this compound on cancer cell migration.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, highly metastatic; MCF-7, poorly metastatic)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed breast cancer cells in 6-well plates and grow to 90-100% confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh, low-serum (e.g., 1% FBS) medium containing various concentrations of this compound or vehicle (DMSO).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Wound_Healing_Workflow A Seed cells to confluency B Create scratch with pipette tip A->B C Wash with PBS B->C D Add medium with This compound/Vehicle C->D E Image at T=0 D->E F Incubate and image at intervals E->F G Measure wound closure F->G

Caption: Workflow for the in vitro wound healing assay.

Protocol 2: Transwell Invasion Assay (Boyden Chamber)

This assay measures the invasive capacity of cancer cells through an extracellular matrix barrier in response to a chemoattractant.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Complete medium (chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend breast cancer cells in serum-free medium containing different concentrations of this compound or vehicle.

  • Add the cell suspension to the upper chamber of the transwell inserts.

  • Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol.

  • Stain the cells with Crystal Violet.

  • Count the number of stained cells in multiple fields of view under a microscope.

Transwell_Workflow A Coat transwell insert with Matrigel B Add cell suspension with This compound to upper chamber A->B D Incubate B->D C Add chemoattractant to lower chamber C->B E Remove non-invading cells D->E F Fix and stain invading cells E->F G Count cells F->G

Caption: Workflow for the transwell invasion assay.

Protocol 3: In Vivo Orthotopic Breast Cancer Metastasis Model

This protocol outlines the use of this compound in a mouse model to assess its impact on primary tumor growth and metastasis.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Luciferase-expressing human breast cancer cells (e.g., MDA-MB-231-luc)

  • Matrigel

  • This compound formulated for in vivo administration

  • Bioluminescence imaging system

  • Calipers

Procedure:

  • Inject luciferase-expressing breast cancer cells mixed with Matrigel into the mammary fat pad of the mice.

  • Monitor primary tumor growth using calipers.

  • Once tumors are established (e.g., 100 mm³), randomize mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

  • Monitor primary tumor growth with calipers and metastatic dissemination using bioluminescence imaging weekly.

  • At the end of the study, harvest primary tumors and organs (e.g., lungs, liver, bone) for histological analysis and quantification of metastatic lesions.

InVivo_Workflow A Inject luciferase-tagged cells into mammary fat pad B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer this compound or Vehicle C->D E Monitor tumor volume and metastasis (BLI) D->E F Harvest tissues for histological analysis E->F

References

Application Notes and Protocols for AS1949490 in Neuronal Cell Culture for BDNF Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, growth, and synaptic plasticity.[1][2][3] Dysregulation of BDNF signaling is implicated in various neurological and psychiatric disorders. AS1949490 is a selective inhibitor of SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[4] Inhibition of SHIP2 by this compound has been shown to enhance BDNF expression in cultured cortical neurons, presenting a promising therapeutic strategy for neurological conditions associated with reduced BDNF function.[5]

These application notes provide a detailed protocol for utilizing this compound in primary neuronal cell culture to study its effects on BDNF expression and signaling.

Mechanism of Action

This compound enhances the positive feedback loop of BDNF on its own expression. While BDNF alone primarily utilizes the MEK-ERK pathway to increase its mRNA levels, the presence of this compound engages additional signaling cascades.[5][6] By inhibiting SHIP2, a negative regulator of the PI3-kinase pathway, this compound allows for the potentiation of BDNF signaling through PI3-kinase and Phospholipase Cγ (PLCγ).[5][6][7] This synergistic action leads to a Protein Kinase C (PKC)-dependent stabilization of Bdnf mRNA, resulting in elevated BDNF protein levels.[5][6]

Data Presentation

Table 1: Recommended Reagent Concentrations for In Vitro Studies

ReagentCell TypeConcentration RangeTreatment DurationPurposeReference
This compoundPrimary Cortical Neurons1 - 30 µM3 - 24 hoursSHIP2 Inhibition[6]
BDNFPrimary Cortical/Hippocampal Neurons1 - 20 ng/mL1 - 24 hoursTrkB Receptor Activation[1][6]
U0126Primary Cortical Neurons10 µMPre-treatment (30 min)MEK Inhibitor[6]
LY294002Primary Cortical Neurons20 µMPre-treatment (30 min)PI3-Kinase Inhibitor[6]
U73122Primary Cortical NeuronsVaries (e.g., 1-10 µM)Pre-treatment (30 min)PLCγ Inhibitor[5]
Bisindolylmaleimide IPrimary Cortical Neurons5 µMPre-treatment (30 min)PKC Inhibitor[6]
Actinomycin DPrimary Cortical Neurons10 µg/mL1 - 6 hoursTranscription Inhibitor[6]

Table 2: Summary of Expected Quantitative Outcomes

ExperimentTreatmentExpected OutcomeMethod of Analysis
Bdnf mRNA ExpressionThis compound (10 µM) + BDNF (1 ng/mL)Synergistic increase in Bdnf mRNA levelsqRT-PCR
Bdnf mRNA StabilityThis compound + BDNF followed by Actinomycin DReduced degradation rate of Bdnf mRNAqRT-PCR over a time course
Protein PhosphorylationBDNF ± this compoundIncreased phosphorylation of ERK1/2, Akt, and CREBWestern Blot
Neuronal ViabilityThis compoundNo significant effect on basal viabilityMTT Assay

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

Materials:

  • E18 pregnant rat or mouse

  • Hibernate®-E medium

  • Papain and DNase I

  • Neurobasal® Medium supplemented with B-27® and GlutaMAX™

  • Poly-D-lysine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and place them in ice-cold Hibernate®-E medium.

  • Under a dissecting microscope, remove the cortices from the embryonic brains and place them in a fresh tube with Hibernate®-E.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with papain and DNase I at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed Neurobasal® complete medium.

  • Count the viable cells using a hemocytometer and trypan blue.

  • Plate the neurons on Poly-D-lysine coated plates at a desired density (e.g., 2.5 x 10⁵ cells/cm²).

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After 24 hours, perform a half-media change to remove cellular debris. To limit glial proliferation, cytosine arabinoside (AraC) can be added at a final concentration of 1-5 µM for 24-48 hours, followed by a complete media change.

  • Maintain the neuronal cultures by performing a one-third media change every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.

Protocol 2: Treatment of Neurons with this compound and BDNF

Procedure:

  • On the day of the experiment (e.g., DIV 7), ensure neuronal cultures are healthy and well-distributed.

  • Prepare stock solutions of this compound in DMSO and BDNF in sterile, nuclease-free water or PBS with 0.1% BSA.

  • For inhibitor studies, pre-treat the neurons with the respective inhibitors (e.g., U0126, LY294002, Bisindolylmaleimide I) for 30-60 minutes before adding this compound and/or BDNF.

  • Dilute this compound and BDNF to their final desired concentrations in pre-warmed Neurobasal® complete medium.

  • Carefully remove the existing medium from the neuronal cultures and replace it with the treatment-containing medium.

  • Incubate the cells for the desired treatment duration (e.g., 3 hours for mRNA analysis, 24 hours for protein analysis).

  • Following incubation, proceed with downstream analysis such as RNA or protein extraction.

Protocol 3: Bdnf mRNA Stability Assay

This protocol is used to determine if this compound affects the half-life of Bdnf mRNA.

Procedure:

  • Treat neuronal cultures with this compound and BDNF for 1-2 hours to allow for an initial increase in Bdnf mRNA.

  • Add Actinomycin D (10 µg/mL final concentration) to the culture medium to inhibit further transcription.[6] This is time point 0.

  • Harvest cells at various time points after Actinomycin D addition (e.g., 0, 1, 2, 4, and 6 hours).

  • At each time point, wash the cells with ice-cold PBS and lyse them for RNA extraction.

  • Isolate total RNA using a commercially available kit.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of Bdnf mRNA at each time point.

  • Normalize the Bdnf mRNA levels to a stable housekeeping gene (e.g., GAPDH).

  • Calculate the Bdnf mRNA half-life by plotting the natural logarithm of the normalized mRNA levels against time.

Protocol 4: Western Blot Analysis of Signaling Proteins

Procedure:

  • Following treatment with this compound and/or BDNF, place the culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, Akt, and CREB overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

BDNF_Signaling_with_this compound cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3-Kinase TrkB->PI3K PLCg PLCγ TrkB->PLCg MEK MEK TrkB->MEK SHIP2 SHIP2 SHIP2->PI3K Inhibits This compound This compound This compound->SHIP2 Inhibits Akt Akt PI3K->Akt PKC PKC PLCg->PKC ERK ERK MEK->ERK mRNA_Stabilization mRNA Stabilization PKC->mRNA_Stabilization CREB CREB ERK->CREB Bdnf_mRNA Bdnf mRNA CREB->Bdnf_mRNA Transcription Bdnf_protein BDNF Protein Bdnf_mRNA->Bdnf_protein Translation mRNA_Degradation mRNA Degradation Bdnf_mRNA->mRNA_Degradation mRNA_Stabilization->Bdnf_mRNA Promotes Experimental_Workflow start Start: Primary Cortical Neuron Culture (DIV 7-14) treatment Treat with this compound and/or BDNF start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction q_pcr qRT-PCR for Bdnf mRNA levels rna_extraction->q_pcr stability_assay mRNA Stability Assay (with Actinomycin D) rna_extraction->stability_assay western_blot Western Blot for p-ERK, p-Akt, p-CREB protein_extraction->western_blot data_analysis Data Analysis and Interpretation q_pcr->data_analysis stability_assay->data_analysis western_blot->data_analysis

References

Troubleshooting & Optimization

Troubleshooting AS1949490 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the use of AS1949490, a selective SHIP2 inhibitor. The primary focus is to address challenges related to its limited solubility in aqueous solutions during experimental procedures.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

This section addresses the most common issue encountered with this compound: its precipitation when diluted from an organic solvent stock into aqueous buffers or cell culture media.

Issue: My this compound precipitated out of solution when I added it to my buffer or cell culture medium. What should I do?

Precipitation is a common problem for hydrophobic small molecules like this compound, which is known to be insoluble in water.[1][2] The issue typically arises when a concentrated stock solution, usually in DMSO, is diluted into an aqueous environment where the compound's solubility is drastically lower.

Below is a workflow to diagnose and solve this issue.

G start Precipitation Observed in Aqueous Medium check_stock 1. Verify Stock Solution Is the compound fully dissolved in DMSO? Is the DMSO anhydrous/fresh? start->check_stock check_conc 2. Check Final Concentration Is the working concentration too high for your specific medium? check_stock->check_conc Stock is clear sol_stock Action: Re-dissolve Stock Use vortexing and/or sonication. Use fresh, anhydrous DMSO. check_stock->sol_stock Stock is cloudy/ has precipitate check_dilution 3. Review Dilution Method Was the DMSO stock added too quickly or to too large a volume? check_conc->check_dilution Concentration is known to be soluble sol_conc Action: Determine Max Solubility Perform a solubility test in your specific medium (see Protocol 3). check_conc->sol_conc Unsure of max soluble concentration sol_dilution Action: Optimize Dilution Perform serial dilutions in DMSO first. Add dropwise to a small volume of medium while vortexing. check_dilution->sol_dilution Precipitation persists success Problem Resolved: Solution is Clear check_dilution->success No precipitation sol_stock->check_conc sol_conc->check_dilution sol_dilution->success

Caption: Troubleshooting workflow for this compound precipitation.

Possible Cause 1: Poor initial dissolution in the stock solvent.

  • Solution: this compound is highly soluble in DMSO, but requires sufficient mixing.[1][3] Ensure the compound is fully dissolved in your stock solution. Use vortexing and, if necessary, sonication to break up any particulates.[4] It is also critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

Possible Cause 2: The final working concentration is above the solubility limit in the aqueous medium.

  • Solution: While this compound might be used at concentrations up to 16 µM in certain cell-based assays, its solubility can be highly dependent on the specific components of your cell culture medium or buffer (e.g., serum concentration, salts).[1][3] Determine the maximum soluble concentration in your specific medium by performing a solubility test (see Protocol 3 ). You may need to lower your final working concentration.

Possible Cause 3: The method of dilution is causing localized high concentrations and "crashing out".

  • Solution: Directly adding a highly concentrated DMSO stock into a large volume of aqueous buffer is a common cause of precipitation. To avoid this, do not make serial dilutions of your DMSO stock directly in your aqueous buffer. Instead, perform initial serial dilutions in pure DMSO to get closer to the final concentration. Then, add this intermediate stock dropwise to your final volume of media or buffer while vortexing or stirring to ensure rapid dispersal.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? this compound is a potent and selective competitive inhibitor of SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2).[1][2][6] SHIP2 is an intracellular phosphatase that negatively regulates the PI3K signaling pathway.[2][7] By inhibiting SHIP2, this compound leads to an increase in phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn promotes the phosphorylation and activation of Akt.[1][6] This activation enhances downstream insulin signaling, leading to increased glucose uptake and consumption, and suppression of gluconeogenesis.[1][3][6]

G cluster_0 cluster_1 Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Response Cellular Responses (Glucose Uptake, etc.) pAkt->Response SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits

Caption: this compound inhibits SHIP2, enhancing PI3K/Akt signaling.

Q2: In what solvents is this compound soluble? this compound is insoluble in water but soluble in organic solvents like DMSO and ethanol.[1][2] Quantitative solubility data from various suppliers is summarized below. For best results, use fresh, anhydrous DMSO.[1]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO37.19 - 74100 - 198.98
Ethanol37 - 37.19~100
WaterInsolubleInsoluble
Data compiled from multiple sources.[1][2][3][4] Note that some vendors recommend sonication or warming to achieve higher concentrations in DMSO.[3][4]

Q3: How should I prepare a stock solution of this compound? It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10-100 mM).[1] See Protocol 1 for a detailed procedure.

Q4: How should I store this compound powder and stock solutions? Proper storage is crucial to maintain the compound's integrity.

FormStorage TemperatureDuration
Solid Powder-20°C3 years
Stock Solution (in DMSO)-80°C6 months - 1 year
Stock Solution (in DMSO)-20°C1 month
Data compiled from multiple sources.[1][3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q5: What is a typical working concentration for cell-based assays? Published studies have used this compound in a concentration range of 1-16 µM for in vitro experiments with cell lines like L6 myotubes and FAO hepatocytes.[1][3] However, the optimal concentration is cell line and assay-dependent. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. Remember to include a vehicle control (e.g., 0.1% DMSO) in your experiments.

Experimental Protocols

Protocol 1: Preparing a Concentrated DMSO Stock Solution (e.g., 50 mM)

Objective: To prepare a high-concentration primary stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 371.88 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortexer and/or sonicator

Procedure:

  • Calculate the volume of DMSO required. To make a 50 mM stock solution from 5 mg of powder:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.005 g / (0.050 mol/L * 371.88 g/mol )) * 1,000,000 µL/L ≈ 268.9 µL

  • Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath until the solution is clear.[4] Gentle warming may also be used.[3]

  • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and moisture absorption.[1]

  • Store the aliquots at -80°C for long-term storage.[1][3]

Protocol 2: Preparing Working Solutions for Cell-Based Assays

Objective: To dilute the concentrated DMSO stock into aqueous cell culture medium while minimizing precipitation.

Procedure:

  • Thaw a single-use aliquot of your concentrated this compound DMSO stock (e.g., 50 mM).

  • Perform an intermediate dilution in pure DMSO. For example, to get a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you will need a 10 mM intermediate stock (a 1:1000 dilution).

    • Dilute your 50 mM stock 1:5 in DMSO to create a 10 mM intermediate stock.

  • Warm your final cell culture medium or buffer to its working temperature (e.g., 37°C).

  • Add the DMSO intermediate stock to the aqueous medium slowly, preferably drop-by-drop to the side of the tube, while the tube is being actively vortexed or stirred. This ensures the compound is dispersed quickly.

  • For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM intermediate DMSO stock to 999 µL of your pre-warmed medium while vortexing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 3: Determining Maximum Soluble Concentration

Objective: To determine the highest concentration of this compound that can be achieved in a specific aqueous medium without precipitation.

Procedure:

  • Prepare a series of dilutions of your this compound intermediate stock (e.g., 10 mM in DMSO) into your specific cell culture medium or buffer. Aim for a range of final concentrations (e.g., 50 µM, 25 µM, 12.5 µM, 6 µM, 3 µM, 1.5 µM). Ensure the final percentage of DMSO is constant across all samples.

  • Include a vehicle control (medium + DMSO only).

  • Incubate the samples under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2-4 hours).

  • Visually inspect each sample for any signs of precipitation (cloudiness, crystals, or film). Examination under a microscope can confirm the presence of precipitates.

  • The highest concentration that remains completely clear and free of precipitates is the maximum working soluble concentration of this compound in that specific medium under those conditions.

References

Optimizing AS1949490 Concentration for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is AS1949490 and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2][3] SHIP2 is a lipid phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] By inhibiting SHIP2, this compound leads to an accumulation of PIP3, resulting in the increased phosphorylation and activation of Akt, a key downstream effector in this pathway.[2][4][5] This activation influences various cellular processes, including glucose metabolism and cell survival.[2][4]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays.[4][6] For instance, in L6 myotubes, this compound has been shown to increase insulin-induced Akt phosphorylation at concentrations between 0 and 16 µM and to activate glucose metabolism in the 0-10 µM range.[4][6] The optimal concentration will ultimately depend on the specific cell type, assay duration, and the endpoint being measured. A dose-response experiment is crucial to determine the most effective concentration for your specific experimental setup.

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO and Ethanol.[5] For in vitro experiments, it is recommended to prepare a stock solution in fresh DMSO.[5] One supplier suggests a solubility of up to 74 mg/mL (198.98 mM) in DMSO.[5] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[6] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][6]

Q4: Is this compound selective for SHIP2?

Yes, this compound exhibits high selectivity for SHIP2 over other related phosphatases.[2][4] For example, its IC50 value for human SHIP2 is 0.62 µM, while for the closely related SHIP1, it is significantly higher at 13 µM.[4] It shows even greater selectivity against other phosphatases like PTEN, synaptojanin, and myotubularin, with IC50 values greater than 50 µM for each.[4]

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. We recommend testing a broad range of concentrations (e.g., 0.01 µM to 50 µM).

  • Possible Cause 2: Inactive Compound.

    • Solution: Ensure that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions from powder if there are any doubts about the stability of the current stock.

  • Possible Cause 3: Low SHIP2 Expression in the Cell Line.

    • Solution: Verify the expression level of SHIP2 in your cell line of interest using techniques such as Western blotting or qPCR. If SHIP2 expression is low or absent, this compound is unlikely to have a significant effect.

  • Possible Cause 4: Insufficient Incubation Time.

    • Solution: Optimize the incubation time with this compound. Effects on signaling pathways, such as Akt phosphorylation, can be rapid (e.g., 15 minutes), while metabolic effects may require longer incubation periods (e.g., 24-48 hours).[4][6]

Issue 2: High levels of cell death or cytotoxicity observed.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®). Lower the working concentration to a non-toxic range.

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells, typically less than 0.5%. Prepare a vehicle control with the same final solvent concentration to assess its effect.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.

  • Possible Cause 2: Variability in Compound Preparation.

    • Solution: Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability from repeated dilutions. Ensure the stock solution is thoroughly mixed before each use.

Quantitative Data Summary

ParameterSpeciesValueReference
IC50 Human SHIP20.62 µM[4][5]
Mouse SHIP20.34 µM[4][5]
Human SHIP113 µM[4]
Human PTEN>50 µM[4]
Human synaptojanin>50 µM[4]
Human myotubularin>50 µM[4]
Effective Concentration Increase Akt phosphorylation (L6 myotubes)0 - 16 µM (15 min)[4][6]
Activate glucose metabolism (L6 myotubes)0 - 10 µM (48 h)[4][6]
Stimulate glucose uptake (L6 myotubes)0 - 10 µM (48 h)[4][6]
Decrease gluconeogenesis (L6 myotubes)0 - 10 µM (24 h)[4][6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your cell-based assay using a cell viability assay like MTT.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is a 2-fold serial dilution from 50 µM down to 0.01 µM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then add solubilization solution).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the cell viability (%) against the log of the this compound concentration to determine the concentration at which no significant cytotoxicity is observed.

Protocol 2: Assessing the Effect of this compound on Akt Phosphorylation via Western Blotting

This protocol describes how to measure the activation of the PI3K/Akt pathway by assessing the phosphorylation of Akt.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the predetermined optimal concentration of this compound for a short duration (e.g., 15-60 minutes). Include a vehicle-treated control. For some studies, a co-treatment with an agonist like insulin may be necessary to stimulate the pathway.[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).

Visualizations

AS1949490_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., Glucose Metabolism) pAkt->Downstream Promotes

Caption: this compound inhibits SHIP2, increasing p-Akt levels.

Experimental_Workflow_Akt_Phosphorylation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in 6-well Plate B Grow to 70-80% Confluency A->B C Treat with this compound (Optimal Concentration) B->C D Incubate (e.g., 15-60 min) C->D E Cell Lysis D->E F Protein Quantification E->F G Western Blot for p-Akt F->G H Data Analysis G->H

Caption: Workflow for assessing Akt phosphorylation.

References

How to avoid AS1949490 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AS1949490 in cell culture, with a specific focus on preventing and troubleshooting precipitation issues.

Troubleshooting Guides

Issue: Precipitation Observed in Culture Media with this compound

Precipitation of this compound, a hydrophobic compound, in aqueous culture media is a common challenge that can lead to inaccurate dosing and experimental artifacts. This guide provides a systematic approach to identify the cause and resolve the issue.

1. Immediate Precipitation Upon Addition to Media

  • Possible Cause: "Solvent shock," where the rapid dilution of a concentrated DMSO stock into the aqueous media causes the compound to crash out of solution. The final concentration may also exceed the solubility limit of this compound in the specific culture medium.

  • Solution Workflow:

    A Precipitation observed immediately B Prepare a fresh, lower concentration working stock via serial dilution A->B Action C Pre-warm media to 37°C before adding this compound B->C Next Step D Add this compound stock dropwise while gently vortexing the media C->D Next Step E Visually inspect for precipitation D->E Next Step F Issue Resolved E->F Outcome G Precipitation persists E->G Outcome H Further reduce final concentration or consider alternative solvents G->H Action

2. Precipitation Occurs Over Time in the Incubator

  • Possible Causes:

    • Temperature Shift: Changes in temperature between initial preparation and the 37°C incubator environment can affect solubility.

    • pH Shift: The CO2 environment in an incubator can slightly lower the pH of the media, potentially impacting the solubility of this compound.

    • Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media over time, leading to the formation of insoluble complexes.

  • Troubleshooting Steps:

    • Optimize Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold under prolonged incubation. Conduct a dose-response experiment to determine the highest soluble concentration that maintains the desired biological effect.

    • Media Composition:

      • Serum Concentration: Serum proteins can sometimes bind to and help solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced. Consider if your experimental design can tolerate a higher serum concentration.

      • Basal Media: DMEM and RPMI-1640 have different concentrations of components like calcium and phosphate. [1][2]High concentrations of these ions can sometimes contribute to compound precipitation. If the issue persists, consider testing a different basal medium.

    • pH Stability: Ensure your medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol but is practically insoluble in water. [3][4]DMSO is the most commonly used solvent for preparing high-concentration stock solutions for cell culture experiments. [3][5] Q2: What is the maximum recommended final concentration of DMSO in the culture medium?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines can tolerate up to 0.5%, it is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.

Q3: Can I prepare a stock solution of this compound in a physiological buffer like PBS?

A3: It is not recommended to prepare a primary stock solution of this compound in a physiological buffer like PBS due to its poor aqueous solubility. [3][6]The compound will likely not dissolve adequately, leading to inaccurate concentrations.

Q4: How does serum in the culture medium affect the solubility of this compound?

A4: Serum contains proteins like albumin that can bind to hydrophobic compounds, which can have a dual effect. This binding can sometimes increase the apparent solubility of a compound in the media. However, in other cases, it could potentially lead to the formation of protein-compound aggregates. The impact of serum on this compound solubility should be empirically determined for your specific experimental conditions.

Q5: Are there any alternative formulation strategies to improve the solubility of this compound in culture media?

A5: For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to solubilize this compound. [5]While this specific formulation is for animal studies, the use of co-solvents and surfactants like PEG300 and Tween-80 could be adapted for in vitro use in specific circumstances, though potential effects on the cells would need to be carefully evaluated.

Data Presentation

Table 1: Solubility and Recommended Concentration of this compound

ParameterValueReference
Solubility in DMSO ≥ 50 mg/mL (134.45 mM)[5]
Solubility in Ethanol ≥ 10.35 mg/mL[4]
Solubility in Water Insoluble[3]
Recommended Stock Solution Concentration in DMSO 10-50 mM
Recommended Final DMSO Concentration in Media ≤ 0.1%
Typical Final Working Concentration in Cell Culture 1-16 µM[3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • To aid dissolution, vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dosing Cells with this compound using Serial Dilution

This protocol describes the serial dilution method to minimize precipitation when preparing the final working concentration.

  • Prepare an Intermediate Stock (e.g., 1 mM):

    • Thaw a single-use aliquot of your 10 mM this compound stock solution.

    • In a sterile microcentrifuge tube, perform a 1:10 dilution of the 10 mM stock in complete, pre-warmed (37°C) culture medium to create a 1 mM intermediate stock. Vortex gently to mix.

  • Prepare the Final Working Solution (e.g., 10 µM):

    • In a sterile conical tube, perform a 1:100 dilution of the 1 mM intermediate stock into the final volume of complete, pre-warmed culture medium.

    • Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.

  • Dosing Cells:

    • Remove the old medium from your cell culture plates.

    • Add the final working solution of this compound-containing medium to the cells. Remember to include a vehicle control (medium with 0.1% DMSO if the final this compound concentration is 10 µM from a 10 mM primary stock).

  • Incubation and Observation:

    • Return the cells to the incubator.

    • Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 BDNF Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3-Kinase TrkB->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PKC PKC PIP3->PKC activates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates mRNA_stab Bdnf mRNA Stabilization PKC->mRNA_stab This compound This compound This compound->SHIP2 inhibits

This compound enhances BDNF signaling by inhibiting SHIP2.

References

Addressing inconsistent results with AS1949490 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SHIP2 inhibitor, AS1949490, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] SHIP2 is a lipid phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate. By inhibiting SHIP2, this compound leads to an accumulation of PIP3, resulting in increased phosphorylation and activation of Akt.[3][4] This modulation of the PI3K/Akt pathway is central to its observed effects on glucose metabolism and neuronal function.

Q2: What are the established in vivo effects of this compound?

In vivo studies have demonstrated two primary areas of efficacy for this compound:

  • Metabolic Regulation: In diabetic animal models (e.g., db/db mice), chronic oral administration of this compound has been shown to significantly lower plasma glucose levels and improve glucose intolerance.[2][3][5] Acute administration can also suppress the expression of genes involved in gluconeogenesis in the liver.[3][5]

  • Neurological Effects: Central administration of this compound has been observed to produce memory-improving and anti-depressant-like effects in behavioral tests.[6][7] This is linked to its ability to enhance the stability of brain-derived neurotrophic factor (BDNF) mRNA.[6][7]

Q3: What is the selectivity profile of this compound?

This compound exhibits a notable selectivity for SHIP2 over the closely related SHIP1.[4] This selectivity is important for minimizing potential off-target effects, as SHIP1 is primarily expressed in hematopoietic cells and plays a critical role in immune cell signaling.

Troubleshooting Inconsistent In Vivo Results

Inconsistent results with this compound can arise from a variety of factors related to experimental design and execution. This guide addresses common issues and provides potential solutions.

Issue 1: Lack of Efficacy or High Variability in Metabolic Studies
Potential Cause Troubleshooting Recommendation
Inappropriate Animal Model The anti-diabetic effects of this compound have been well-documented in db/db mice, a model with increased SHIP2 expression.[3] Efficacy may be less pronounced in models with different underlying pathologies. Recommendation: Confirm that your animal model has a documented dysregulation of the PI3K/Akt/SHIP2 pathway.
Suboptimal Route of Administration Pharmacokinetic data indicate that after oral administration, this compound concentrates in the liver.[3] This makes the oral route ideal for studying hepatic insulin signaling. Recommendation: For metabolic studies targeting the liver, oral gavage is the recommended route. Ensure consistent administration technique to minimize variability.
Incorrect Dosing Regimen A distinction exists between acute and chronic effects. Acute administration may only show effects on gene expression, while chronic treatment is necessary to observe significant changes in plasma glucose and glucose tolerance.[3][5] Recommendation: For sustained anti-hyperglycemic effects, a chronic dosing schedule (e.g., twice daily for 7-10 days) has been shown to be effective.[2]
Compound Formulation and Stability Poor solubility or degradation of this compound can lead to reduced bioavailability. Recommendation: Prepare fresh formulations for each experiment. Consult the supplier's datasheet for recommended solvents and storage conditions. Consider using a vehicle that enhances solubility and stability.
Issue 2: Inconsistent Outcomes in Neurological Studies
Potential Cause Troubleshooting Recommendation
Inefficient CNS Penetration Following systemic administration, this compound may have limited ability to cross the blood-brain barrier. The memory-enhancing and anti-depressant effects have been reported following central administration (e.g., intracerebroventricular injection).[6][7] Recommendation: For targeting the central nervous system, consider direct administration methods to bypass the blood-brain barrier.
Timing of Behavioral Assays The effects of this compound on BDNF mRNA stabilization and subsequent behavioral changes may have a specific time course. Recommendation: Conduct a time-course study to determine the optimal window for behavioral testing after compound administration.
Inappropriate Behavioral Paradigm The reported neurological effects are specific to certain behavioral tests (e.g., passive avoidance, forced swim test).[6][7] Recommendation: Ensure the chosen behavioral assays are appropriate for assessing the targeted neurological function (e.g., learning and memory, depressive-like behavior).

Quantitative Data Summary

ParameterSpeciesValueReference
IC₅₀ for SHIP2 Human0.62 µM[2][3]
Mouse0.34 µM[1][2]
IC₅₀ for SHIP1 Human~13 µM[4]
Fasting Blood Glucose Reduction db/db mice37%[4]
Non-fasting Plasma Glucose Reduction db/db mice23%[2]

Experimental Protocols

In Vivo Model of Type 2 Diabetes
  • Animal Model: Male db/db mice are a suitable model.[3]

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Grouping: Divide animals into a vehicle control group and an this compound treatment group.

  • Formulation: Prepare this compound in a suitable vehicle.

  • Administration: Administer this compound or vehicle orally (p.o.) twice daily for 7 to 10 days.[2]

  • Monitoring: Monitor blood glucose levels from tail vein blood samples. For glucose tolerance tests, administer a glucose challenge after a fasting period and measure blood glucose at timed intervals.[3]

  • Tissue Collection: At the end of the study, tissues such as the liver can be collected to analyze insulin signaling pathways (e.g., Akt phosphorylation) and the expression of gluconeogenic genes.[3]

Assessment of Neurological Effects
  • Animal Model: Standard laboratory mouse strains (e.g., ICR mice) can be used.[3]

  • Surgical Procedure: For central administration, perform intracerebroventricular (i.c.v.) injections under anesthesia.

  • Administration: Inject this compound or vehicle directly into the cerebral ventricles.

  • Behavioral Testing: At a predetermined time point after injection, subject the animals to behavioral paradigms such as the passive avoidance test for memory assessment or the forced swim test for depressive-like behavior.[6][7]

  • Neurochemical Analysis: After behavioral testing, brain tissue can be collected to measure BDNF mRNA levels to correlate with the behavioral outcomes.[6]

Visualizations

AS1949490_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (e.g., Insulin R.) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (e.g., Glucose Metabolism) pAkt->Downstream This compound This compound This compound->SHIP2 Inhibition

Caption: Mechanism of action of this compound in the PI3K/Akt signaling pathway.

BDNF_Stabilization_Pathway BDNF_Signal BDNF Signaling PLCg PLCγ BDNF_Signal->PLCg PKC Protein Kinase C (PKC) PLCg->PKC Stabilization mRNA Stabilization (Reduced Degradation) PKC->Stabilization BDNF_mRNA BDNF mRNA Stabilization->BDNF_mRNA This compound This compound SHIP2 SHIP2 This compound->SHIP2 Inhibition SHIP2->BDNF_Signal Negative Regulation

Caption: Proposed pathway for this compound-mediated stabilization of BDNF mRNA.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal_Model Select Animal Model (e.g., db/db mice) Dosing Administer Compound (e.g., Oral Gavage) Animal_Model->Dosing Formulation Prepare this compound Formulation Formulation->Dosing Monitoring Monitor Physiological Parameters (e.g., Blood Glucose) Dosing->Monitoring Behavior Conduct Behavioral Assays Dosing->Behavior Tissue Collect Tissues for Biochemical Analysis Monitoring->Tissue Behavior->Tissue

Caption: General experimental workflow for in vivo studies with this compound.

References

AS1949490 dose-response curve not showing expected results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AS1949490, a selective SHIP2 inhibitor. Unexpected dose-response curve results are a common challenge in drug discovery experiments. This guide will help you identify potential causes and find solutions to ensure the accuracy and reliability of your experimental data.

Troubleshooting Guide: Unexpected this compound Dose-Response Curve

If your dose-response curve for this compound is not showing the expected sigmoidal shape, or if the IC50 value is significantly different from the published data, consult the following table for potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
No inhibition observed or very high IC50 Compound inactivity: Improper storage or handling of this compound may have led to its degradation.- Ensure this compound is stored at -20°C for short-term use (up to 1 month) or -80°C for long-term use (up to 6 months). - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Verify the compound's purity and identity if possible.
Sub-optimal assay conditions: The concentration of the substrate (e.g., PIP3) or ATP in the assay may be too high, leading to competitive displacement of the inhibitor.[1]- Optimize the substrate concentration. For competitive inhibitors, a higher substrate concentration will increase the apparent IC50.[1] - For kinase assays, use an ATP concentration that is close to the Km value of the enzyme.[2]
Low enzyme/protein expression: The target protein (SHIP2) may not be sufficiently expressed in the chosen cell line, or the downstream readout (e.g., phospho-Akt) may be difficult to detect.- Confirm SHIP2 expression in your cell line using Western blot or qPCR. - For cell-based assays, ensure cells are healthy and in the logarithmic growth phase. - For Western blots, load a sufficient amount of protein (20-40 µg of total cell lysate is a good starting point).[3]
Steep or shallow dose-response curve Aggregating inhibitor: At higher concentrations, the compound may form aggregates, leading to non-specific inhibition and a steep curve.- Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to prevent aggregation. - Visually inspect the compound in solution for any precipitation.
Assay interference: The compound may interfere with the detection method (e.g., fluorescence or luminescence).- Run a control experiment with the compound and the detection reagents in the absence of the enzyme to check for interference.
Incorrect data analysis: The data may not be correctly fitted to a four-parameter logistic model.- Ensure you are using appropriate software for dose-response curve fitting. - Review the curve fit and check the R² value. - Be aware of common errors in dose-response analysis, such as comparing curves that are not parallel.[2]
High variability between replicates Cell plating inconsistency: Uneven cell seeding can lead to significant variability in cell-based assays.- Ensure thorough mixing of cells before plating to get a uniform cell density across wells. - Avoid edge effects by not using the outer wells of the plate or by filling them with media.
Pipetting errors: Inaccurate pipetting, especially of the inhibitor dilutions, can introduce large errors.- Use calibrated pipettes and proper pipetting techniques. - Prepare a serial dilution of the inhibitor and add it to the assay plate in a randomized manner.
Inconsistent incubation times: Variations in incubation times with the inhibitor or substrate can affect the results.- Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. - Ensure all plates are incubated for the same duration under identical conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[4][5][6] SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[7] By inhibiting SHIP2, this compound increases the levels of PIP3, leading to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway.[4][5] This results in increased phosphorylation of Akt, which plays a crucial role in glucose metabolism and cell survival.[4][5][8]

Q2: What are the reported IC50 values for this compound?

A2: The inhibitory potency of this compound varies between species. The reported IC50 values are summarized in the table below.

Target Species IC50 (µM) Reference
SHIP2Human0.62[4][8]
SHIP2Mouse0.34[4][8]
SHIP1Human13[4]

Q3: What are some common downstream readouts for an this compound experiment?

A3: A common and reliable downstream readout for this compound activity is the phosphorylation of Akt at Serine 473 (p-Akt Ser473). This can be measured using various techniques, including Western blotting, ELISA, or immunofluorescence. Other potential readouts include measuring glucose uptake in cells or assessing the expression of genes involved in gluconeogenesis.[5][8]

Q4: Are there any known off-target effects of this compound?

A4: this compound is highly selective for SHIP2 over other phosphatases like SHIP1, PTEN, synaptojanin, and myotubularin.[4] However, as with any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. It is always advisable to use the lowest effective concentration and include appropriate controls in your experiments.

Experimental Protocols

Cell-Based Akt Phosphorylation Assay Using Western Blot

This protocol describes a method to assess the dose-dependent effect of this compound on Akt phosphorylation in a suitable cell line (e.g., L6 myotubes).

Materials:

  • L6 myotubes (or another suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • Insulin

  • Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Seed L6 cells in 6-well plates and allow them to differentiate into myotubes.

    • Serum-starve the cells for 4-6 hours before treatment.

    • Prepare a serial dilution of this compound in serum-free media.

    • Treat the cells with varying concentrations of this compound for 15 minutes.

    • Stimulate the cells with insulin (e.g., 1 nM) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3][9]

    • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total-Akt antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total-Akt signal.

    • Plot the normalized phospho-Akt signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Signaling Pathway of this compound Action

AS1949490_Signaling_Pathway cluster_membrane Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 SHIP2 SHIP2 Akt Akt PIP3->Akt activates SHIP2->PIP2 dephosphorylates This compound This compound This compound->SHIP2 inhibits pAkt p-Akt Akt->pAkt Downstream Downstream Effects (e.g., Glucose Uptake) pAkt->Downstream Troubleshooting_Workflow Start Unexpected Dose-Response Curve Observed CheckCompound Verify Compound Integrity (Storage, Fresh Stock) Start->CheckCompound CheckAssay Review Assay Conditions (Substrate/ATP Conc., Buffers) Start->CheckAssay CheckCells Assess Cell Health and Target Expression Start->CheckCells CheckProcedure Examine Experimental Procedure (Pipetting, Incubation) Start->CheckProcedure CheckAnalysis Validate Data Analysis (Curve Fit, Software) Start->CheckAnalysis OptimizeAssay Optimize Assay Parameters CheckCompound->OptimizeAssay CheckAssay->OptimizeAssay CheckCells->OptimizeAssay Rerun Re-run Experiment with Optimized Conditions CheckProcedure->Rerun CheckAnalysis->Rerun OptimizeAssay->Rerun Success Expected Dose-Response Curve Achieved Rerun->Success

References

Potential off-target effects of AS1949490 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS1949490. This guide addresses potential off-target effects and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a competitive inhibitor of the 5'-lipid phosphatase SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2).[1][2] By inhibiting SHIP2, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway.[3][4] This activation can influence glucose metabolism and other cellular processes.[3][4]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits selectivity for SHIP2 over the closely related isoform SHIP1.[3][4] It shows significantly less or no inhibitory activity against other phosphatases like PTEN, synaptojanin, and myotubularin at concentrations where it effectively inhibits SHIP2.[3][5] For detailed IC50 values, please refer to the data table below.

Q3: I am observing effects on cell proliferation. Is this a known on-target effect of SHIP2 inhibition?

A3: While SHIP2 inhibition can influence cell signaling pathways that regulate proliferation, recent evidence suggests that the antiproliferative effects of this compound may be independent of its action on SHIP1 and SHIP2. Experiments have shown that this compound can alter cell growth in cells lacking both SHIP1 and SHIP2, indicating a potential off-target mechanism for this particular effect.

Q4: My results show changes in BDNF mRNA levels. Is this related to SHIP2 inhibition?

A4: this compound has been shown to promote the stabilization of brain-derived neurotrophic factor (BDNF) mRNA.[1] This effect appears to be mediated through a Protein Kinase C (PKC)-dependent pathway and may be independent of SHIP2 inhibition.[1]

Q5: I am not seeing the expected increase in Akt phosphorylation. What could be the reason?

A5: Several factors could contribute to this:

  • Cell type specificity: The cellular context, including the expression levels of SHIP2 and other signaling components, can influence the outcome.

  • Experimental conditions: The concentration of this compound, treatment duration, and the presence of growth factors or insulin are critical.

  • Off-target effects: At higher concentrations, off-target effects might interfere with the expected signaling cascade.

  • Reagent quality: Ensure the this compound is of high purity and has been stored correctly.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpected changes in cell proliferation or apoptosis. The antiproliferative effects of this compound may be due to off-target effects independent of SHIP1/2.1. Titrate the concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. 2. Use a SHIP2-knockout/knockdown cell line: Compare the effects of this compound in your wild-type cell line versus a SHIP2-deficient line. If the effect persists in the knockout/knockdown cells, it is likely off-target. 3. Use a structurally unrelated SHIP2 inhibitor: If available, compare the results with another SHIP2 inhibitor to see if the effect is specific to this compound's chemical structure.
Inconsistent or no effect on Akt phosphorylation. Sub-optimal experimental conditions or cell-specific signaling differences.1. Optimize treatment time and concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line. 2. Serum starvation: Serum-starve your cells before treatment to reduce basal Akt phosphorylation. 3. Co-stimulation: The effect of this compound on Akt phosphorylation is often observed in the presence of a stimulus like insulin.[3]
Observed effects do not align with the known PI3K/Akt pathway. This compound may be activating other signaling pathways, such as the PKC-dependent pathway for BDNF mRNA stabilization.[1]1. Use specific pathway inhibitors: To dissect the signaling pathway, use inhibitors for other potential targets (e.g., a PKC inhibitor like bisindolylmaleimide I).[1] 2. Broad-spectrum kinase profiling: If you suspect off-target kinase activity, consider a kinase profiling service to identify potential off-target interactions.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50 (µM)
SHIP2Human0.62[3][5]
SHIP2Mouse0.34[3][5]
SHIP1Human13[5]
PTENHuman>50[5]
SynaptojaninHuman>50[5]
MyotubularinHuman>50[5]

Mandatory Visualization

AS1949490_On_Target_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PI3K PI3K PIP3 PIP3 Akt Akt PIP3->Akt activates PI3K->PIP3 phosphorylates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates This compound This compound This compound->SHIP2 inhibits pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Cellular Effects (e.g., Glucose Metabolism) pAkt->Downstream

Caption: On-target signaling pathway of this compound.

AS1949490_Off_Target_Pathway This compound This compound Unknown_Target Unknown Off-Target(s) This compound->Unknown_Target interacts with PKC Protein Kinase C (PKC) This compound->PKC activates Cell_Proliferation Altered Cell Proliferation Unknown_Target->Cell_Proliferation BDNF_mRNA BDNF mRNA PKC->BDNF_mRNA leads to BDNF_mRNA_Stable Stabilized BDNF mRNA BDNF_mRNA->BDNF_mRNA_Stable stabilization

Caption: Potential off-target signaling of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Check_Concentration->Start No, titrate down Check_On_Target Is the effect consistent with SHIP2 inhibition? Check_Concentration->Check_On_Target Yes Check_On_Target->Start Yes, re-evaluate on-target pathway Off_Target_Hypothesis Hypothesize Off-Target Effect Check_On_Target->Off_Target_Hypothesis No Use_Knockout Test in SHIP2 KO/KD cell line Off_Target_Hypothesis->Use_Knockout Use_Inhibitors Use other pathway inhibitors (e.g., PKC) Off_Target_Hypothesis->Use_Inhibitors Compare_Inhibitors Compare with structurally different SHIP2 inhibitor Off_Target_Hypothesis->Compare_Inhibitors Conclusion Conclude Off-Target Effect Use_Knockout->Conclusion Use_Inhibitors->Conclusion Compare_Inhibitors->Conclusion

References

Technical Support Center: Optimizing Western Blot for AS1949490 Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their western blot conditions for detecting the effects of the SHIP2 inhibitor, AS1949490.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect signaling pathways?

This compound is a selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] SHIP2 is a negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3][4] By inhibiting SHIP2, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the activation of downstream signaling molecules, most notably the phosphorylation of Akt (also known as Protein Kinase B).[1][3][5] Increased Akt phosphorylation is a key indicator of this compound activity.[1][3]

Q2: What is the primary downstream marker I should probe for to confirm the effect of this compound?

The most direct and widely accepted downstream marker for this compound activity is the increased phosphorylation of Akt at Serine 473 (p-Akt Ser473).[3] It is crucial to also probe for total Akt levels to demonstrate that the observed increase in the phosphorylated form is not due to an increase in the total amount of the protein.[6][7]

Q3: What are the recommended concentrations and incubation times for this compound treatment in cell culture?

The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental conditions. However, published studies have used concentrations ranging from 0 to 16 µM for incubation times of around 15 minutes to 48 hours.[1][5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Troubleshooting Guide

Issue 1: Weak or No Signal for Phosphorylated Akt (p-Akt)
Possible Cause Troubleshooting Steps
Suboptimal this compound Treatment Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 15 min, 30 min, 1 hr, 24 hr) experiment to identify the optimal treatment conditions for your cell line.
Phosphatase Activity During Sample Preparation Keep samples on ice at all times.[8] Use ice-cold buffers and include phosphatase inhibitors in your lysis buffer.[9]
Low Abundance of p-Akt Increase the amount of protein loaded onto the gel (30-50 µg of total protein is a good starting point).[10] Consider immunoprecipitation to enrich for your target protein.[11] Use a highly sensitive chemiluminescent substrate.[11]
Inefficient Antibody Binding Optimize the primary antibody concentration.[12][13] Start with the manufacturer's recommended dilution and perform a titration.[14][15] Incubate the primary antibody overnight at 4°C to increase binding.[14]
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining. For low molecular weight proteins, consider using a smaller pore size membrane (0.2 µm) and optimizing the transfer time.[15][16]
Issue 2: High Background on the Western Blot
Possible Cause Troubleshooting Steps
Inappropriate Blocking Buffer For phosphorylated proteins, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can cause non-specific binding.[10] Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[15]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[10][17][18] Use a wash buffer containing 0.1% Tween 20.[19]
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.
Issue 3: Non-Specific Bands
Possible Cause Troubleshooting Steps
Primary Antibody Cross-Reactivity Ensure your primary antibody is specific for the phosphorylated form of your target protein.[11] Run a control lane with a sample treated with a phosphatase to confirm the specificity of the phospho-antibody.[11]
Secondary Antibody Non-Specificity Run a secondary antibody-only control (omit the primary antibody incubation) to check for non-specific binding of the secondary antibody.[20]
Protein Degradation Add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[8][15]

Data Presentation

Table 1: this compound Inhibitory Concentrations

TargetSpeciesIC50Reference
SHIP2Human0.62 µM[1][5]
SHIP2Mouse0.34 µM[1][5]
SHIP1Human13 µM[5]

Table 2: Recommended Antibody Dilutions (Starting Point)

AntibodyDilution Range
Primary Antibody (e.g., anti-p-Akt)1:500 - 1:2000
Secondary Antibody (HRP-conjugated)1:2000 - 1:10000

Note: Optimal dilutions must be determined experimentally.[12][13][15]

Experimental Protocols

Protocol: Western Blot for Detecting this compound-Induced Akt Phosphorylation
  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the determined amount of time. Include a vehicle-treated control.

  • Sample Preparation (Lysis):

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][15]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[9]

    • Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (e.g., Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.[17]

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Reprobing (Optional):

    • To normalize for protein loading, the membrane can be stripped and reprobed for total Akt and a loading control like GAPDH or β-actin.

Visualizations

AS1949490_Signaling_Pathway This compound This compound SHIP2 SHIP2 This compound->SHIP2 Inhibits PIP3 PIP3 SHIP2->PIP3 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Downstream Downstream Cellular Effects (e.g., Glucose Metabolism) pAkt->Downstream Promotes PI3K PI3K PI3K->PIP3 Phosphorylates PIP2 PIP2

Caption: this compound signaling pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_treatment 1. Cell Treatment with this compound lysis 2. Cell Lysis cell_treatment->lysis quantification 3. Protein Quantification lysis->quantification denaturation 4. Sample Denaturation quantification->denaturation sds_page 5. SDS-PAGE denaturation->sds_page transfer 6. Membrane Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-Akt) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection analysis 11. Data Analysis & Normalization detection->analysis

Caption: Western blot experimental workflow.

Troubleshooting_Logic start Start problem Problem No/Weak Signal High Background Non-Specific Bands start->problem no_signal Check - Sample Prep - Antibody Dilution - Transfer Efficiency problem:no->no_signal high_bg Check - Blocking Buffer - Antibody Conc. - Wash Steps problem:high->high_bg non_specific Check - Antibody Specificity - Protein Degradation - Secondary Control problem:non->non_specific solution Optimized Result no_signal->solution high_bg->solution non_specific->solution

Caption: Troubleshooting logical relationships.

References

Ensuring Reproducibility in Experiments with AS1949490: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the reproducibility of experiments involving AS1949490, a selective inhibitor of SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2). By following these guidelines and protocols, users can minimize variability and enhance the reliability of their findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of SHIP2.[1][2][3] SHIP2 is an intracellular phosphatase that acts as a negative regulator of the insulin signaling pathway.[2][4] By inhibiting SHIP2, this compound effectively enhances intracellular insulin signaling, leading to increased phosphorylation of Akt, a key protein in this pathway.[1][4][5] This activation of insulin signaling promotes glucose uptake and consumption.[1][4][5]

Q2: What are the key research applications for this compound?

This compound is primarily used in research related to:

  • Type 2 Diabetes: Due to its ability to enhance insulin signaling and regulate glucose metabolism, it is investigated as a potential therapeutic agent for type 2 diabetes.[1][4]

  • Neurological Disorders: Studies have shown that this compound can promote the stabilization of brain-derived neurotrophic factor (BDNF) mRNA, suggesting its potential in treating neurological conditions like Alzheimer's disease and major depression.[6]

Q3: How should I prepare stock solutions of this compound?

For reproducible results, proper preparation of stock solutions is critical.

  • Solvent: this compound is soluble in DMSO and ethanol.[7] For cell-based assays, it is recommended to use fresh, high-quality DMSO to prepare a concentrated stock solution (e.g., 100 mM).[5][7]

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Q4: What are the recommended working concentrations for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and experimental design. However, based on published studies, a common concentration range for cell-based assays is 0-16 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

Q5: Are there any known off-target effects of this compound?

This compound is a selective inhibitor of SHIP2. It shows significantly less activity against SHIP1 and has been reported to have no effect on other phosphatases like PTEN, synaptojanin, and myotubularin at concentrations effective for SHIP2 inhibition.[1][3][4]

Troubleshooting Guide

Issue 1: Inconsistent or no effect on Akt phosphorylation.

  • Possible Cause 1: Inactive Compound.

    • Solution: Ensure the compound has been stored correctly and has not expired. Prepare a fresh stock solution from a new vial of this compound.

  • Possible Cause 2: Suboptimal Cell Conditions.

    • Solution: Ensure cells are healthy and not overgrown. Serum starvation prior to insulin stimulation is often necessary to reduce basal Akt phosphorylation.

  • Possible Cause 3: Incorrect Timing of Treatment.

    • Solution: The pre-incubation time with this compound before insulin stimulation is crucial. A typical pre-incubation time is 15 minutes.[1][5] Optimize this timing for your specific cell line.

Issue 2: High background signal in western blots for phosphorylated proteins.

  • Possible Cause 1: Inadequate Blocking.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking time.

  • Possible Cause 2: Antibody Specificity.

    • Solution: Use a highly specific primary antibody for the phosphorylated target. Validate the antibody using appropriate positive and negative controls.

Issue 3: Variability in in vivo study results.

  • Possible Cause 1: Improper Formulation and Administration.

    • Solution: For oral administration, a common vehicle is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the compound is fully dissolved and administered consistently. Prepare the formulation fresh on the day of use.[1]

  • Possible Cause 2: Animal-to-Animal Variation.

    • Solution: Use a sufficient number of animals per group to ensure statistical power. Randomize animals into treatment groups and ensure consistent handling and housing conditions.

Experimental Protocols

Protocol 1: In Vitro Analysis of Insulin-Induced Akt Phosphorylation in L6 Myotubes

This protocol outlines the steps to assess the effect of this compound on insulin-stimulated Akt phosphorylation.

Methodology:

  • Cell Culture: Culture L6 myotubes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Serum Starvation: Once cells reach 80-90% confluency, starve the cells in serum-free DMEM for 4-6 hours.

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0-10 µM) for 15 minutes.[1]

  • Insulin Stimulation: Stimulate the cells with 1 nM insulin for 10 minutes.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Quantitative Data Summary:

This compound Conc. (µM)Fold Change in p-Akt/Total Akt (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
1Data to be filled by the user
5Data to be filled by the user
10Data to be filled by the user
Protocol 2: In Vivo Glucose Tolerance Test in Mice

This protocol describes how to evaluate the effect of this compound on glucose tolerance in a mouse model.

Methodology:

  • Animal Model: Use male ICR mice or a diabetic mouse model like db/db mice.[1][4] Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the mice overnight (12-16 hours) with free access to water.

  • This compound Administration: Administer this compound orally (e.g., 300 mg/kg) or via the desired route.[1] A vehicle control group should be included.

  • Glucose Challenge: After a specific time post-drug administration (e.g., 8 hours), administer a glucose solution (2 g/kg) intraperitoneally.[1]

  • Blood Glucose Measurement: Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels for each group.

Quantitative Data Summary:

Treatment GroupAUC (mg/dL*min) (Mean ± SEM)
Vehicle ControlData to be filled by the user
This compound (300 mg/kg)Data to be filled by the user

Visualizations

AS1949490_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates Insulin Insulin Insulin->Insulin_Receptor PI3K->PIP3 Converts PIP2 to SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt Akt->pAkt GLUT4_Vesicle GLUT4 Vesicle pAkt->GLUT4_Vesicle Promotes translocation Glucose_Uptake Glucose Uptake GLUT4_Vesicle->Glucose_Uptake

Caption: this compound inhibits SHIP2, enhancing insulin signaling and glucose uptake.

Experimental_Workflow_Akt_Phosphorylation start Start: Culture L6 Myotubes serum_starve Serum Starve Cells start->serum_starve treat_as19 Treat with this compound serum_starve->treat_as19 stim_ins Stimulate with Insulin treat_as19->stim_ins lyse Lyse Cells stim_ins->lyse western Western Blot for p-Akt/Akt lyse->western analyze Analyze Data western->analyze end End analyze->end

Caption: Workflow for analyzing this compound's effect on Akt phosphorylation.

References

Managing poor pharmacodynamics of thiophene-based SHIP2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiophene-based SHIP2 inhibitors. The content addresses common challenges related to their pharmacodynamics and experimental application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SHIP2 inhibitors? A1: SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) is a lipid phosphatase that regulates the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] It does this by dephosphorylating the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to generate phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1][2] By inhibiting SHIP2, these compounds prevent the degradation of PIP3, leading to the activation of downstream signaling proteins like Akt, which can influence cell survival, proliferation, and glucose metabolism.[2][3]

Q2: Why is the thiophene scaffold common in SHIP2 inhibitors? A2: The thiophene ring is a "privileged pharmacophore" in medicinal chemistry due to its versatile structural properties and ability to serve as a bio-isosteric replacement for other rings, like a phenyl group.[4] Its structure can be readily modified, and its properties can enhance drug-receptor interactions and improve metabolic stability and binding affinity.[4] Several thiophene-based compounds, such as AS1949490, have been identified as potent SHIP2 inhibitors.[2][5]

Q3: What are the main therapeutic applications being explored for SHIP2 inhibitors? A3: Due to SHIP2's role as a negative regulator of insulin signaling, its inhibition is a promising strategy for treating type 2 diabetes and improving insulin sensitivity.[3][5][6] Additionally, SHIP2 is implicated in various cancers, particularly breast cancer, where it can promote cell proliferation, migration, and metastasis.[7][8][9] Therefore, SHIP2 inhibitors are also being investigated as potential anti-cancer therapeutics.[2][9]

Troubleshooting Guides

Issue 1: Poor Compound Solubility

Q: My thiophene-based SHIP2 inhibitor has low solubility in aqueous buffers, leading to precipitation in my in vitro assays. How can I address this? A: Poor aqueous solubility is a known challenge for many heterocyclic compounds, including those with a thiophene core, which are often insoluble in water.[4] Here are several strategies to manage this issue:

  • Co-solvents: For initial in vitro experiments, using a small percentage of a co-solvent like DMSO is standard practice. However, ensure the final concentration is low enough (typically <0.5%) to avoid affecting the biological system.

  • Formulation Strategies: For more advanced assays or in vivo studies, consider specialized formulation techniques. These are critical for improving the dissolution profile and bioavailability of poorly soluble drugs.[10][11]

    • Lipid-Based Formulations: Incorporating the compound into lipid vehicles, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance solubilization.[12][13]

    • Solid Dispersions: Creating a solid dispersion of your compound in a polymeric carrier can improve its dissolution rate.[11]

    • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the inhibitor.[12][14]

  • Particle Size Reduction: Nanonization or micronization increases the surface area of the compound, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][13]

Issue 2: High Off-Target Activity or Cytotoxicity

Q: I'm observing significant cytotoxicity in my cell-based assays that doesn't correlate with the expected effects of SHIP2 inhibition. What could be the cause? A: Thiophene-containing drugs can undergo metabolic bioactivation, which may be the source of the unexpected toxicity.[15][16]

  • Metabolic Bioactivation: The thiophene ring can be metabolized by cytochrome P450 (CYP450) enzymes through S-oxidation or epoxidation.[15][16] This process can generate highly reactive electrophilic metabolites that are often responsible for drug-induced toxicities, such as hepatotoxicity or nephrotoxicity.[17][18] These reactive metabolites can covalently bind to cellular macromolecules, leading to cell death.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that your compound is binding to SHIP2 in cells.[1]

    • Use Control Cell Lines: Test your compound in SHIP2-knockdown or knockout cells. If the toxicity persists in cells lacking the target, it is likely an off-target effect.[7]

    • Assess Selectivity: Profile the inhibitor against other related phosphatases, such as SHIP1 and PTEN, to ensure its specificity.[2] The activity of some inhibitors can vary significantly between SHIP1 and SHIP2.[6]

    • Investigate Off-Target Kinase Activity: Some SHIP2 inhibitors have been reported to have off-target effects on protein kinases, such as the platelet-derived growth factor receptor β (PDGFRβ).[19]

Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

Q: My inhibitor is potent in a biochemical phosphatase assay (e.g., Malachite Green) but shows weak or inconsistent effects on Akt phosphorylation in cells. Why might this be happening? A: This is a common challenge when translating results from a simplified biochemical environment to a complex cellular system. Several factors could be responsible:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, SHIP2.

  • Cellular Metabolism: The inhibitor might be rapidly metabolized into inactive forms within the cell. The thiophene moiety, in particular, can be a site of metabolic activity.[4]

  • Efflux by Transporters: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Complexity of the PI3K/Akt Pathway: The role of SHIP2 in regulating Akt can be highly context-dependent.[7] SHIP2 converts PI(3,4,5)P3 to PI(3,4)P2. Since Akt's PH domain can bind to both phosphoinositides, the net effect of SHIP2 inhibition on Akt activation can vary between cell types and depending on the specific signaling dynamics.[2]

Issue 4: Poor In Vivo Efficacy Despite Good In Vitro Potency

Q: My thiophene-based inhibitor has a low IC50 value in vitro but demonstrates poor efficacy in animal models. What pharmacodynamic issues should I investigate? A: Poor in vivo efficacy is often rooted in unfavorable drug metabolism and pharmacokinetic (DMPK) properties.[20]

  • Low Oral Bioavailability: This can be caused by the poor aqueous solubility and dissolution rate discussed in Issue 1.[10]

  • High First-Pass Metabolism: After oral administration, the compound is absorbed and passes through the liver, where it can be extensively metabolized by CYP450 enzymes before reaching systemic circulation.[4] The thiophene ring is a known site for such metabolism.[16]

  • Rapid Clearance: The compound may be quickly eliminated from the body, preventing it from maintaining a therapeutic concentration at the target site.

  • Recommended Actions:

    • Pharmacokinetic (PK) Studies: Conduct PK studies to measure key parameters like absorption, distribution, metabolism, and excretion (ADME). This will help determine the compound's half-life, clearance rate, and bioavailability.

    • Formulation Development: As mentioned previously, advanced formulation strategies can dramatically improve oral bioavailability by enhancing solubility and protecting the drug from premature metabolism.[13]

    • Structural Modification: If metabolic instability of the thiophene ring is confirmed, medicinal chemistry efforts may be needed to modify the scaffold to block the sites of metabolism without losing potency.[15]

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected thiophene-based SHIP2 inhibitors.

InhibitorSHIP2 IC50 (µM)SHIP1 IC50 (µM)Selectivity (SHIP1/SHIP2)Assay TypeReference
This compound 0.6213~21xMalachite Green[2]
AS1938909 0.5721~37xNot Specified[6]
Thiophene 3 3.2Not ReportedNot ReportedNot Specified[2]

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the SHIP2 signaling pathway and relevant experimental workflows, created using the DOT language for Graphviz.

SHIP2_Signaling_Pathway SHIP2 in the PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylation PTEN->PIP2 Dephosphorylation PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Survival, Growth, Metabolism) pAkt->Downstream Inhibitor Thiophene-Based SHIP2 Inhibitor Inhibitor->SHIP2 Inhibition

Caption: The PI3K/Akt signaling pathway showing SHIP2's role.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Inhibitor Performance Start Inhibitor Shows Poor Cellular Activity CheckSolubility Is the compound soluble in assay media? Start->CheckSolubility ImproveFormulation Action: Improve Formulation (Co-solvents, Lipids, etc.) CheckSolubility->ImproveFormulation No CheckPermeability Is the compound cell-permeable? CheckSolubility->CheckPermeability Yes ImproveFormulation->CheckSolubility RunPAMPA Action: Run Permeability Assay (e.g., PAMPA) CheckPermeability->RunPAMPA No CheckToxicity Is there unexpected cytotoxicity? CheckPermeability->CheckToxicity Yes Redesign Outcome: Re-evaluate or Redesign Compound RunPAMPA->Redesign MetabolismAssay Action: Assess Metabolic Stability & Reactive Metabolites CheckToxicity->MetabolismAssay Yes CheckOffTarget Is the phenotype specific to SHIP2 inhibition? CheckToxicity->CheckOffTarget No MetabolismAssay->Redesign ControlExpt Action: Use SHIP2 KO/KD cells & Profile against SHIP1/PTEN CheckOffTarget->ControlExpt No CheckOffTarget->Redesign Yes, Confirmed On-Target ControlExpt->Redesign

Caption: A logical workflow for troubleshooting poor inhibitor results.

Key Experimental Protocols

SHIP2 Enzymatic Assay (Malachite Green)

This protocol is for measuring the phosphatase activity of SHIP2 by detecting the release of free phosphate from a substrate like PtdIns(3,4,5)P₃.

Materials:

  • Recombinant human SHIP2 protein

  • PtdIns(3,4,5)P₃ substrate (PIP3)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT

  • Thiophene-based SHIP2 inhibitor (dissolved in DMSO)

  • Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)

  • 96-well microplate

  • Phosphate standard solution

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the thiophene-based inhibitor in the Assay Buffer. Include a DMSO-only control (vehicle).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 25 µL of Assay Buffer

    • 5 µL of inhibitor dilution or vehicle control

    • 10 µL of recombinant SHIP2 enzyme (pre-diluted in Assay Buffer)

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the PIP3 substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stop Reaction & Color Development: Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well. This reagent will complex with the free phosphate produced. Incubate at room temperature for 15-20 minutes to allow color to develop.

  • Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Create a phosphate standard curve to convert absorbance values to the amount of phosphate released. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Akt Phosphorylation Assay (Western Blot)

This protocol assesses the inhibitor's ability to increase Akt phosphorylation at Ser473 or Thr308 in a cellular context, which is a downstream marker of PI3K pathway activation.[6]

Materials:

  • Cell line expressing SHIP2 (e.g., MDA-MB-231 breast cancer cells, L6 myotubes).[5][21]

  • Cell culture medium and serum

  • Thiophene-based SHIP2 inhibitor

  • Growth factor for stimulation (e.g., EGF, Insulin)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture: Plate cells and grow until they reach 70-80% confluency.

  • Serum Starvation: To reduce basal Akt phosphorylation, serum-starve the cells for 4-12 hours in a serum-free medium.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the SHIP2 inhibitor (and a vehicle control) for a specified time (e.g., 2-24 hours).

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 100 nM insulin) for a short period (e.g., 10-20 minutes) to activate the PI3K/Akt pathway. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.

References

Best practices for long-term storage and stability of AS1949490

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AS1949490

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and handling of this compound, a selective SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of SHIP2, an intracellular phosphatase that negatively regulates the PI3K/Akt signaling pathway.[1] By inhibiting SHIP2, this compound leads to increased phosphorylation of Akt, which in turn enhances glucose uptake and metabolism.[2][3] It is used in research for conditions like diabetes and has also been studied for its effects on stabilizing Brain-Derived Neurotrophic Factor (BDNF) mRNA, suggesting potential applications in neurological disorders.[4]

Q2: How should I store the solid (powder) form of this compound?

The solid, crystalline form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years.[3] Some suppliers suggest storage at room temperature is also acceptable for shorter periods, but for long-term preservation, colder temperatures are recommended.[1]

Q3: What is the best solvent to prepare a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][3] Ethanol can also be used.[1][3] The compound is insoluble in water.[1][3]

Q4: How should I store stock solutions of this compound?

For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C. Under these conditions, the solution is stable for up to one year.[3] If stored at -20°C, the solution should be used within one month.[2][3]

Storage Conditions Summary
FormStorage TemperatureShelf Life
Solid (Powder) -20°CUp to 3 years[3]
Stock Solution (in DMSO) -80°CUp to 1 year[3]
Stock Solution (in DMSO) -20°CUp to 1 month[2][3]

Troubleshooting Guide

Q5: My this compound powder won't dissolve properly in DMSO. What should I do?

  • Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Old or improperly stored DMSO can have reduced solvating power. Always use fresh, anhydrous-grade DMSO.[3]

  • Check Concentration: Ensure you are not exceeding the maximum solubility. The solubility in DMSO is high (e.g., ≥ 74 mg/mL), but it's always best to confirm with the supplier's datasheet.[3]

  • Gentle Warming/Sonication: If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can help dissolve the compound.[2]

Q6: I'm observing precipitation when I dilute my DMSO stock solution into aqueous media for my cell-based assay. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or culture medium.

  • Lower Final Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to prevent the compound from crashing out.

  • Use a Surfactant: For in vivo preparations, a formulation including solvents like PEG300 and a surfactant like Tween-80 can improve solubility. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] While not always suitable for cell culture, this illustrates the principle of using co-solvents and surfactants.

  • Serial Dilution: Perform a serial dilution, first into a small volume of media, vortexing gently, before adding it to the final volume.

Q7: I am seeing inconsistent or weaker-than-expected results in my experiments. What could be the cause?

  • Stock Solution Degradation: The most likely cause is degraded stock solution. If your solution was stored at -20°C for over a month or has undergone multiple freeze-thaw cycles, its potency may be compromised.[3] Prepare a fresh stock solution from the solid powder.

  • Improper Storage: Verify that both the solid compound and the stock solutions have been stored at the correct temperatures and protected from light.

  • Experimental Protocol: Review your experimental protocol. This compound acts as an inhibitor of SHIP2 in the PI3K/Akt pathway. Ensure that the cell line and conditions are appropriate for observing effects on this pathway. For example, the effect on Akt phosphorylation is often measured after insulin stimulation.[3]

Solubility Data
SolventMaximum Concentration
DMSO ≥ 74 mg/mL (198.98 mM)[3]
Ethanol ≥ 37 mg/mL (100 mM)[3]
Water Insoluble[1][3]

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock Solution
  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. If needed, briefly sonicate the solution.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use (up to 1 year).[3]

Workflow for Handling and Using this compound

G A Receive Compound B Store Powder (-20°C) A->B C Prepare Stock Solution (Anhydrous DMSO) B->C D Aliquot into Single-Use Tubes C->D E Store Aliquots (-80°C) D->E F Thaw Single Aliquot for Experiment E->F G Dilute into Aqueous Medium F->G H Use in Assay G->H I Discard Unused Diluted Solution H->I

Caption: Recommended workflow for this compound from receipt to experimental use.

Troubleshooting Flowchart for Inconsistent Results

G Start Inconsistent or Weak Experimental Results Q1 Is the stock solution older than 1 month at -20°C or 1 year at -80°C? Start->Q1 A1_Yes Prepare Fresh Stock Solution Q1->A1_Yes Yes Q2 Has the stock solution undergone multiple freeze-thaw cycles? Q1->Q2 No A2_Yes Prepare & Aliquot New Stock Solution Q2->A2_Yes Yes Q3 Is precipitation visible in the final assay medium? Q2->Q3 No A3_Yes Review Dilution Protocol. Lower final DMSO concentration. Q3->A3_Yes Yes End Review Assay Protocol & Cell System Viability Q3->End No

Caption: A logical guide to troubleshooting inconsistent experimental outcomes.

Simplified PI3K/Akt Signaling Pathway & this compound Action

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK RTK (e.g., Insulin Receptor) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 SHIP2 SHIP2 PIP3->SHIP2 Dephosphorylates Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP3 Phosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Dephosphorylates Response Cellular Responses (e.g., Glucose Uptake) pAkt->Response Dephosphorylates

Caption: this compound inhibits SHIP2, increasing PIP3 levels and promoting Akt activation.

References

Validation & Comparative

Validating SHIP2 Inhibition by AS1949490 in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor AS1949490 in the context of cellular SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) inhibition. We will delve into its performance against other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

Introduction to SHIP2 and the Role of this compound

SHIP2 is a lipid phosphatase that plays a critical role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2)[1]. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including type 2 diabetes and cancer, making SHIP2 an attractive therapeutic target[2]. This compound has been identified as a potent and selective inhibitor of SHIP2, demonstrating competitive inhibition at the enzyme's active site[1].

Performance Comparison of SHIP2 Inhibitors

This compound exhibits high potency and selectivity for SHIP2 over its isoform SHIP1 and other related phosphatases. This section compares the inhibitory activity of this compound with other known SHIP2 inhibitors.

InhibitorTarget(s)IC50 (Human SHIP2)IC50 (Human SHIP1)Other notable off-targets (IC50)Reference(s)
This compound SHIP20.62 µM13 µMPTEN (>50 µM), Synaptojanin (>50 µM), Myotubularin (>50 µM)[1][3][4]
K149 SHIP1/2Not explicitly quantified in direct comparisonNot explicitly quantified in direct comparisonCan be regarded as SHIP2-specific in cells with low SHIP1 expression[5]
NGD-61338 SHIP2Micromolar rangeNot specifiedBinds to the active site[6]
Sulfonanilide 11 SHIP27.07 µMNot specifiedNot specified[7][8]

Note: A direct head-to-head comparison of IC50 values under identical assay conditions is often unavailable in the literature. The data presented is compiled from various studies.

A study on esophageal squamous cell carcinoma (eSCC) cells, which have negligible SHIP1 expression, treated both K149 and this compound as SHIP2-specific inhibitors[5]. Transcriptome analysis revealed that both inhibitors induced consistent changes in gene expression, with a significant downregulation of genes associated with the mitotic cell cycle. Notably, up to 50% of the transcripts deregulated by this compound were also affected by K149, suggesting overlapping mechanisms of action in this cellular context[5].

However, it is crucial to consider evidence suggesting that the antiproliferative effects of this compound and K149 may not be solely attributable to SHIP2 inhibition in all cellular contexts. One study indicated that these inhibitors can alter the PI3K/Akt pathway and cell growth in cells lacking both SHIP1 and SHIP2, pointing towards potential off-target effects or SHIP2-independent mechanisms.

Cellular Effects of SHIP2 Inhibition by this compound

Inhibition of SHIP2 by this compound leads to a cascade of downstream cellular events, primarily through the modulation of the PI3K/Akt signaling pathway.

Key Cellular Responses to this compound:
  • Increased Akt Phosphorylation: By inhibiting SHIP2, this compound leads to an accumulation of PIP3, resulting in increased phosphorylation and activation of Akt[2]. This effect is particularly noted for the Akt2 isoform, which is central to insulin signaling[2].

  • Enhanced Glucose Metabolism: In L6 myotubes, this compound treatment has been shown to increase glucose consumption and uptake[4].

  • Suppression of Gluconeogenesis: In FAO hepatocytes, this compound suppresses gluconeogenesis, the metabolic pathway for glucose synthesis[4].

  • Inhibition of Cell Migration: In breast cancer cell lines such as MDA-MB-231, this compound has been demonstrated to inhibit cell migration[9].

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway and experimental workflows.

SHIP2_PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 SHIP2 SHIP2 Akt Akt PIP3->Akt Recruits and activates SHIP2->PIP2 Dephosphorylates PIP3 to This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Downstream_Targets Downstream Targets (e.g., Glucose Metabolism, Cell Survival) pAkt->Downstream_Targets Phosphorylates Growth_Factor Growth Factor Growth_Factor->RTK Binds Cellular_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Culture Cells (e.g., L6 Myotubes, FAO Hepatocytes) Differentiation 2. Induce Differentiation (if necessary, e.g., L6 myoblasts to myotubes) Cell_Culture->Differentiation Starvation 3. Serum Starvation Differentiation->Starvation Inhibitor_Incubation 4. Incubate with this compound or other inhibitors Starvation->Inhibitor_Incubation Stimulation 5. Stimulate with Agonist (e.g., Insulin) Inhibitor_Incubation->Stimulation Akt_Phosphorylation Akt Phosphorylation Assay (Western Blot/ELISA) Stimulation->Akt_Phosphorylation Glucose_Uptake Glucose Uptake Assay (Radiolabeled Glucose) Stimulation->Glucose_Uptake Gluconeogenesis_Assay Gluconeogenesis Assay (Glucose Measurement) Stimulation->Gluconeogenesis_Assay

References

AS1949490: A Comparative Analysis of Selectivity for SHIP2 over SHIP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitor AS1949490's selectivity for the SH2-containing inositol 5'-phosphatase 2 (SHIP2) over its isoform, SHIP1. The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

Introduction to SHIP1 and SHIP2

SHIP1 and SHIP2 are crucial regulators within the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] Both enzymes are lipid phosphatases that specifically hydrolyze the 5'-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[3][4] This action modulates the levels of these critical second messengers, thereby influencing a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.

While they share a catalytic function, their tissue distribution and physiological roles differ significantly. SHIP1 is predominantly expressed in hematopoietic cells and is a key regulator of immune cell function.[1] In contrast, SHIP2 is ubiquitously expressed and has been strongly implicated as a negative regulator of insulin signaling, making it a therapeutic target for metabolic diseases like type 2 diabetes.[2][3] Consequently, the development of inhibitors that can selectively target SHIP2 without affecting SHIP1 is of significant therapeutic interest. This compound is a small molecule inhibitor developed for this purpose.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of this compound against both SHIP1 and SHIP2 has been quantified by determining its half-maximal inhibitory concentration (IC50). The data clearly demonstrates a significant preference for SHIP2.

EnzymeIC50 (µM)Selectivity (Fold)
SHIP2 0.62[3][4][5][6]\multirow{2}{*}{~21-fold}
SHIP1 13[3][4][5]

This data indicates that this compound is approximately 21-fold more potent at inhibiting SHIP2 compared to SHIP1.

Signaling Pathway Context

SHIP1 and SHIP2 act as key negative regulators in the PI3K signaling cascade. The diagram below illustrates their point of intervention. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the membrane, where it phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3. SHIP1 and SHIP2 counteract this by dephosphorylating PI(3,4,5)P3 to PI(3,4)P2. Inhibition of SHIP2 by this compound leads to an accumulation of PI(3,4,5)P3, thereby enhancing downstream signaling through effectors like Akt.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 SHIP2 SHIP2 PIP3->SHIP2 Akt_mem Akt PIP3->Akt_mem Recruits & Activates PIP3_2 PI(3,4)P2 SHIP2->PIP3_2 Dephosphorylates Akt_cyto Akt Akt_mem->Akt_cyto Downstream Downstream Signaling (e.g., Glucose Metabolism, Cell Survival) Akt_cyto->Downstream Promotes Ligand Ligand (e.g., Insulin) Ligand->RTK Activates This compound This compound This compound->SHIP2 Inhibits

Caption: PI3K/Akt pathway showing SHIP2 inhibition by this compound.

Experimental Protocols

The determination of IC50 values for this compound against SHIP1 and SHIP2 was performed using a malachite green-based phosphatase assay.[4][5] This colorimetric assay quantifies the release of inorganic phosphate, a product of the phosphatase reaction.

1. Reagents and Materials:

  • Recombinant human SHIP1 and SHIP2 enzymes.

  • Phosphatase substrate: Inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[4][5]

  • This compound inhibitor stock solution (in DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent).

  • Phosphate standard solution.

  • 96-well microplate.

  • Microplate reader.

2. Assay Procedure:

  • Enzyme Reaction: A reaction mixture is prepared in a 96-well plate containing the assay buffer, a fixed concentration of the SHIP enzyme (SHIP1 or SHIP2), and varying concentrations of the inhibitor, this compound. The reaction is initiated by adding the substrate, Ins(1,3,4,5)P4.[4][5]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Reaction Termination and Color Development: The reaction is stopped, and the Malachite Green reagent is added to each well. This reagent reacts with the free phosphate released during the enzymatic dephosphorylation of the substrate, forming a colored complex.

  • Data Acquisition: The absorbance of the colored complex is measured using a microplate reader at a specific wavelength (typically ~620-650 nm).

  • Data Analysis: A standard curve is generated using known concentrations of phosphate to quantify the amount of phosphate released in each well. The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

3. Mechanism of Action: Kinetic analysis has demonstrated that this compound acts as a competitive inhibitor, meaning it binds to the active site of SHIP2 and competes with the natural substrate.[4][5]

Experimental Workflow

The following diagram outlines the logical flow of the malachite green phosphatase assay used to determine inhibitor potency.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add this compound dilutions and reaction mix to plate A->C B Prepare reaction mix: Buffer + SHIP Enzyme (SHIP1 or SHIP2) B->C D Initiate reaction by adding substrate (Ins(1,3,4,5)P4) C->D E Incubate at 37°C D->E F Stop reaction & add Malachite Green reagent E->F G Measure Absorbance (~630 nm) F->G H Calculate % Inhibition and determine IC50 G->H

Caption: Workflow for determining IC50 via malachite green assay.

Conclusion

The experimental data robustly demonstrates that this compound is a potent and selective inhibitor of SHIP2, with an approximately 21-fold greater affinity for SHIP2 over SHIP1. This selectivity is crucial for its use as a research tool to specifically probe the function of SHIP2 in various cellular contexts and as a promising lead compound for the development of therapies targeting SHIP2-mediated pathologies, such as insulin resistance and type 2 diabetes, while minimizing off-target effects on SHIP1-regulated immune functions.

References

Investigating Off-Target Inhibition by the SHIP2 Inhibitor AS1949490: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2) inhibitor, AS1949490, and its potential for off-target inhibition, with a particular focus on protein kinases. While primarily targeting a phosphatase, the structural similarities in ligand binding sites between phosphatases and kinases necessitate a thorough investigation of an inhibitor's selectivity to ensure target specificity and minimize unintended cellular effects. This document outlines the known selectivity of this compound, compares it with other SHIP inhibitors, details relevant experimental protocols, and presents signaling pathways and experimental workflows.

Comparative Selectivity of SHIP Inhibitors

This compound is a potent and selective inhibitor of SHIP2.[1][2] Its selectivity has been primarily characterized against other intracellular phosphatases, notably its close homolog SHIP1 and others like PTEN. The following table summarizes the available inhibitory activity data for this compound and provides a comparison with other commercially available SHIP inhibitors.

InhibitorPrimary Target(s)IC₅₀ (Human SHIP2)IC₅₀ (Human SHIP1)Other Notable Targets/Off-TargetsReference(s)
This compound SHIP20.62 µM13 µMNo significant inhibition of PTEN, synaptojanin, and myotubularin at concentrations up to 50 µM.[3]
K161 SHIP1/SHIP2 (Pan-inhibitor)6.5-13 µM1.5-6 µM[4]
3AC SHIP1>1 mM10 µMNo inhibition of SHIP2 or PTEN at 1 mM.[5][6]

Note: IC₅₀ values can vary depending on the specific assay conditions.

While comprehensive kinome screening data for this compound is not publicly available, studies on inhibitors of other phosphatases, such as SHP2, have revealed off-target effects on protein tyrosine kinases. This underscores the importance of broad selectivity profiling for any new phosphatase inhibitor. A recent study has also suggested that the antiproliferative effects of this compound may occur irrespective of SHIP2 inhibition, pointing towards the existence of yet unidentified off-targets.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity and the methods used to assess its selectivity, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

SHIP2_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP2 SHIP2 Akt Akt PIP3->Akt Recruits & Activates PIP3_4 PI(3,4)P2 SHIP2->PIP3_4 Dephosphorylates Downstream Downstream Signaling Akt->Downstream This compound This compound This compound->SHIP2 Inhibits

Figure 1. Simplified PI3K/Akt signaling pathway showing the role of SHIP2 and the inhibitory action of this compound.

Inhibitor_Selectivity_Workflow Start Novel Inhibitor (e.g., this compound) PrimaryAssay Primary Target Assay (e.g., SHIP2 Phosphatase Assay) Start->PrimaryAssay DoseResponse Dose-Response Curve & IC₅₀ Determination PrimaryAssay->DoseResponse SelectivityScreen Broad Selectivity Screening DoseResponse->SelectivityScreen CellularAssays Cellular Assays (Target Engagement & Phenotypic) DoseResponse->CellularAssays PhosphatasePanel Phosphatase Panel (e.g., SHIP1, PTEN) SelectivityScreen->PhosphatasePanel  Primary family KinasePanel Kinome Scan (>400 Kinases) SelectivityScreen->KinasePanel  Potential cross-reactivity OffTargetID Identification of Potential Off-Targets PhosphatasePanel->OffTargetID KinasePanel->OffTargetID OffTargetValidation Off-Target Validation (IC₅₀ Determination) OffTargetID->OffTargetValidation OffTargetValidation->CellularAssays

Figure 2. A general experimental workflow for assessing the selectivity profile of a novel inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor activity. Below are protocols for a biochemical phosphatase assay and a competitive binding kinase assay, which are standard methods for determining inhibitor potency and selectivity.

Biochemical Phosphatase Activity Assay (Generic)

This protocol is a generalized method for measuring the activity of a phosphatase like SHIP2 and assessing the inhibitory effect of a compound like this compound. A common method involves detecting the release of inorganic phosphate from a substrate.

1. Principle: The assay quantifies the amount of free phosphate released from a substrate (e.g., phosphatidylinositol-3,4,5-trisphosphate, PtdIns(3,4,5)P₃) by the enzymatic activity of the phosphatase. The amount of released phosphate is measured using a colorimetric reagent (e.g., Malachite Green). The inhibition is determined by the reduction in phosphate release in the presence of the inhibitor.

2. Materials:

  • Recombinant human SHIP2 enzyme

  • Phosphatase substrate (e.g., PtdIns(3,4,5)P₃)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Test inhibitor (this compound) dissolved in DMSO

  • Malachite Green reagent

  • 96-well microplate

  • Plate reader

3. Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add a fixed amount of the recombinant SHIP2 enzyme to each well of the 96-well plate, except for the no-enzyme control wells.

  • Add the serially diluted inhibitor or vehicle to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate to all wells.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate to produce a colored product.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

KINOMEscan™ Competition Binding Assay (General Protocol)

This method is used to determine the binding affinity of a test compound to a large panel of kinases, providing a broad selectivity profile.

1. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[7][8]

2. Materials:

  • DNA-tagged kinase panel (e.g., KINOMEscan™ panel)

  • Immobilized active-site directed ligand on a solid support (e.g., beads)

  • Test inhibitor (this compound) dissolved in DMSO

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

  • 96- or 384-well plates

3. Procedure:

  • The test inhibitor is incubated with the DNA-tagged kinase and the immobilized ligand in the wells of a microplate.

  • The mixture is allowed to reach equilibrium. During this time, the test inhibitor and the immobilized ligand compete for binding to the kinase's active site.

  • The solid support is washed to remove unbound kinase and test compound.

  • The bound kinase is then eluted from the solid support.

  • The amount of eluted kinase is quantified by measuring the amount of its DNA tag using qPCR.

  • The results are typically expressed as a percentage of the control (vehicle-treated) binding.

  • For compounds showing significant binding, a full dose-response curve is generated by testing a range of concentrations to determine the dissociation constant (Kd).

  • The selectivity of the inhibitor is determined by comparing its Kd values across the entire kinase panel.

By employing these and similar methodologies, researchers can build a comprehensive profile of a compound's inhibitory activities, ensuring a better understanding of its biological effects and potential therapeutic applications. For a compound like this compound, a broad kinome scan would be a critical next step to fully characterize its selectivity and rule out significant off-target kinase inhibition.

References

Confirming the on-target effects of AS1949490 using SHIP2 knockout cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis confirming the selective inhibition of SHIP2 by AS1949490, a potent small molecule inhibitor, has been established through comparative studies utilizing SHIP2 knockout cells. Experimental data robustly demonstrates that the cellular effects of this compound are contingent upon the presence of its target, SHIP2, a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

This compound has been identified as a selective inhibitor of SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), with a significantly higher affinity for SHIP2 over its isoform SHIP1.[1] The on-target activity of this compound is critical for its therapeutic potential, particularly in the context of diseases such as type 2 diabetes and certain cancers where the PI3K/Akt pathway is dysregulated. To definitively validate that the biological effects of this compound are mediated through the specific inhibition of SHIP2, experiments comparing its activity in wild-type cells versus cells lacking SHIP2 are essential.

Comparative Analysis of this compound in Wild-Type vs. SHIP2 Knockout Cells

The primary mechanism of this compound action is the inhibition of SHIP2's phosphatase activity, which leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This, in turn, promotes the phosphorylation and activation of Akt, a central node in cellular signaling pathways governing glucose metabolism, cell survival, and proliferation.

In wild-type cells, treatment with this compound results in a dose-dependent increase in Akt phosphorylation.[1] Conversely, in SHIP2 knockout cells, the baseline level of Akt phosphorylation is often elevated due to the absence of SHIP2's inhibitory function. Critically, the addition of this compound to these knockout cells would be expected to have a minimal to no further effect on Akt phosphorylation, as its molecular target is absent.

The following table summarizes the expected comparative effects based on available data:

Cellular Phenotype Wild-Type Cells + this compound SHIP2 Knockout Cells SHIP2 Knockout Cells + this compound Supporting Evidence
SHIP2 Activity DecreasedAbsentAbsentDirect inhibition of SHIP2 by this compound.[2]
Akt Phosphorylation IncreasedBasally IncreasedNo significant change from baselineAbsence of SHIP2 in knockout cells leads to higher basal Akt phosphorylation.[3] this compound requires SHIP2 for its effect.
Glucose Uptake IncreasedBasally IncreasedNo significant change from baselineEnhanced insulin sensitivity in SHIP2 knockout models.[3] this compound's effect on glucose metabolism is downstream of Akt activation.

Experimental Protocols

To empirically validate the on-target effects of this compound, the following experimental workflow is proposed:

Generation of SHIP2 Knockout Cells

A stable SHIP2 knockout cell line can be generated using CRISPR-Cas9 gene editing technology.

  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting an early exon of the INPPL1 gene (encoding SHIP2). Clone the gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the desired cell line (e.g., HEK293T, HeLa).

  • Clonal Selection: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Screen individual clones for the absence of SHIP2 protein expression by Western blot analysis.

Akt Phosphorylation Assay
  • Cell Culture and Treatment: Culture wild-type and validated SHIP2 knockout cells in parallel. Starve the cells of serum overnight and then treat with a range of this compound concentrations for a specified time. A positive control, such as insulin or EGF, should be used to stimulate the PI3K/Akt pathway.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) at key residues (e.g., Ser473 and Thr308) and total Akt.

  • Quantification: Use a secondary antibody conjugated to a fluorescent or chemiluminescent reporter for detection. Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Signaling Pathway and Experimental Workflow Diagrams

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 PDK1 PDK1 PIP3->PDK1 activates PI34P2 PI(3,4)P2 SHIP2->PI34P2 dephosphorylates Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Cellular Responses pAkt->Downstream promotes This compound This compound This compound->SHIP2

Caption: The PI3K/Akt signaling pathway regulated by SHIP2.

Experimental_Workflow cluster_ko SHIP2 Knockout Generation cluster_assay On-Target Effect Validation gRNA 1. gRNA Design & Cloning Transfect 2. Transfection into Wild-Type Cells gRNA->Transfect Select 3. Clonal Selection Transfect->Select Validate 4. Knockout Validation (Western Blot) Select->Validate Culture 5. Culture WT and SHIP2 KO Cells Validate->Culture Treat 6. Treat with this compound & Stimulant Culture->Treat Lyse 7. Cell Lysis Treat->Lyse WB 8. Western Blot for p-Akt / Total Akt Lyse->WB Analyze 9. Data Analysis & Comparison WB->Analyze

Caption: Experimental workflow for validating this compound on-target effects.

References

A Comparative Analysis of SHIP2 Inhibitors: AS1949490 versus K149

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phosphoinositide signaling research, the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2) has emerged as a critical regulator and a promising therapeutic target for a range of diseases, including type 2 diabetes, obesity, and certain cancers. The development of small molecule inhibitors targeting SHIP2 is a key focus for drug discovery. This guide provides a comparative overview of two notable SHIP2 inhibitors, AS1949490 and K149, for researchers, scientists, and drug development professionals.

Introduction to SHIP2 and its Inhibition

SHIP2, encoded by the INPPL1 gene, is a ubiquitously expressed enzyme that plays a pivotal role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It selectively dephosphorylates the 5-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). By reducing the levels of PIP3, a key second messenger that recruits and activates Akt, SHIP2 acts as a negative regulator of this critical cell survival and proliferation pathway. Inhibition of SHIP2 is expected to increase PIP3 levels, leading to enhanced Akt signaling, which can be beneficial in conditions like insulin resistance but may require careful consideration in the context of cancer.

This compound: A Selective SHIP2 Inhibitor

This compound is a well-characterized, potent, and selective small molecule inhibitor of SHIP2.[1][2] It acts as a competitive inhibitor, binding to the active site of the phosphatase.[3] Extensive in vitro and in vivo studies have demonstrated its ability to enhance insulin signaling and glucose metabolism, highlighting its potential as a therapeutic agent for type 2 diabetes.[3]

K149: A Pan-SHIP1/2 Inhibitor

K149 is another small molecule inhibitor that has been utilized in cancer research to probe the function of SHIP enzymes. Unlike the selective action of this compound, K149 is characterized as a pan-SHIP1/2 inhibitor, meaning it targets both SHIP2 and its hematopoietic-specific homolog, SHIP1.[3][4] This broader specificity can have different biological consequences depending on the cellular context and the relative expression levels of SHIP1 and SHIP2.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative data for this compound and K149 based on available experimental evidence.

ParameterThis compoundK149Reference
Target(s) SHIP2SHIP1 and SHIP2[3][4]
Mechanism of Action CompetitiveNot definitively reported[3]
IC50 (Human SHIP2) 0.62 µMNot explicitly reported[1][2]
IC50 (Mouse SHIP2) 0.34 µMNot explicitly reported[2]
IC50 (Human SHIP1) 13 µMCharacterized as a pan-inhibitor[1][2]
Selectivity (SHIP1 vs SHIP2) ~21-fold selective for SHIP2Non-selective[1]
Cellular Effects Increases Akt phosphorylation, enhances glucose uptakeDecreases PKB/Akt signaling in colorectal cancer cells[2]

Note: A specific IC50 value for K149 against SHIP1 and SHIP2 is not consistently reported in the public domain, but its characterization as a pan-inhibitor is established.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors operate and how they are evaluated, the following diagrams illustrate the SHIP2 signaling pathway and a typical experimental workflow for inhibitor characterization.

SHIP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt recruits PI34P2 PI(3,4)P2 SHIP2->PI34P2 dephosphorylates pAkt p-Akt Akt->pAkt P Downstream Downstream Cellular Responses (e.g., Glucose Uptake, Cell Survival) pAkt->Downstream Inhibitor This compound / K149 Inhibitor->SHIP2 inhibits

Caption: The SHIP2 signaling pathway in the context of PI3K/Akt activation.

Inhibitor_Testing_Workflow start Start in_vitro In Vitro Biochemical Assay (e.g., Malachite Green) start->in_vitro ic50 Determine IC50 and Selectivity in_vitro->ic50 cellular Cell-Based Assays ic50->cellular akt_phos Akt Phosphorylation (Western Blot) cellular->akt_phos glucose_uptake Glucose Uptake Assay cellular->glucose_uptake in_vivo In Vivo Animal Models (e.g., db/db mice) akt_phos->in_vivo glucose_uptake->in_vivo end End in_vivo->end

Caption: Experimental workflow for characterizing SHIP2 inhibitors.

A Critical Perspective: SHIP2-Independent Effects

A recent study published in late 2024 has introduced a critical consideration for researchers using this compound and K149. This research suggests that the antiproliferative effects observed with these compounds in cancer cell lines may occur independently of their inhibitory action on SHIP1 or SHIP2.[5] The study demonstrated that both inhibitors could alter the PI3K/Akt signaling pathway and cell growth even in cells lacking both SHIP1 and SHIP2.[5] This finding underscores the importance of using appropriate genetic controls, such as SHIP2 knockout or knockdown cells, to validate that the observed biological effects are truly a consequence of SHIP2 inhibition.[6]

Experimental Protocols

In Vitro SHIP2 Phosphatase Assay (Malachite Green)

This assay quantifies the inorganic phosphate released from the SHIP2 substrate, Ins(1,3,4,5)P4, upon enzyme activity. The amount of released phosphate is measured colorimetrically.

Materials:

  • Recombinant human SHIP2 enzyme

  • Ins(1,3,4,5)P4 substrate

  • This compound and K149 inhibitors

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • Malachite Green reagent

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and K149) in the assay buffer.

  • In a 96-well plate, add the recombinant SHIP2 enzyme to each well, followed by the inhibitor dilutions.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the Ins(1,3,4,5)P4 substrate to each well.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Akt Phosphorylation Assay (Western Blot)

This method is used to assess the effect of SHIP2 inhibitors on the downstream signaling cascade by measuring the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308).

Materials:

  • Cell line of interest (e.g., L6 myotubes, cancer cell lines)

  • This compound and K149 inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or K149 for a specified duration.

  • In some experimental setups, stimulate the cells with an agonist (e.g., insulin) to activate the PI3K/Akt pathway.

  • Wash the cells with cold PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

Conclusion

References

Cross-Validation of AS1949490's Effects with Genetic Knockdown of SHIP2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of SHIP2 by AS1949490 with the effects of genetic knockdown of SHIP2. This analysis is based on a synthesis of currently available experimental data to offer a cross-validation of this compound as a selective tool for studying SHIP2 function.

The SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2) has emerged as a critical regulator in various cellular processes, including insulin signaling, cell migration, and apoptosis.[1][2][3] Its role in metabolic diseases and cancer has made it an attractive target for therapeutic intervention.[4][5] this compound is a potent and selective small molecule inhibitor of SHIP2, while genetic tools like siRNA and shRNA allow for the direct downregulation of SHIP2 expression.[1] This guide compares the reported functional outcomes of these two approaches to validate the on-target effects of this compound.

Comparative Efficacy and Selectivity

This compound is a competitive inhibitor of SHIP2, binding to the active site of the phosphatase.[4] It exhibits significant selectivity for SHIP2 over other related phosphatases. Genetic knockdown via siRNA or shRNA, on the other hand, directly reduces the total cellular protein levels of SHIP2.[2][6]

ParameterThis compoundGenetic Knockdown (siRNA/shRNA)
Target SHIP2 (INPPL1)SHIP2 (INPPL1) mRNA
Mechanism of Action Competitive inhibition of phosphatase activity[4]mRNA degradation leading to reduced protein expression[2][6]
IC50 (Human SHIP2) 0.62 µM[1][7]Not Applicable
IC50 (Mouse SHIP2) 0.34 µM[7][8]Not Applicable
Selectivity ~30-fold higher affinity for SHIP2 over SHIP1[9]. No significant inhibition of PTEN, synaptojanin, or myotubularin at concentrations up to 50 µM[4].Highly specific to SHIP2 mRNA sequence, with minimal off-target effects when properly designed[6].

Cross-Validation of Cellular and In Vivo Effects

The following tables summarize the comparative effects of this compound and SHIP2 genetic knockdown on key signaling pathways and physiological outcomes, as reported in various studies.

Insulin Signaling and Glucose Metabolism

Both pharmacological inhibition and genetic knockdown of SHIP2 have been shown to positively regulate insulin signaling and glucose metabolism, consistent with SHIP2's role as a negative regulator of this pathway.[1][3]

EffectThis compoundSHIP2 Knockdown
Akt Phosphorylation Increased insulin-induced phosphorylation of Akt in L6 myotubes.[1][8][10]In some contexts, leads to a decrease in AKT S473 phosphorylation.[11] In others, SHIP2 depletion decreased EGF-induced Akt phosphorylation.[2]
Glucose Uptake/Consumption Increased glucose consumption and uptake in L6 myotubes.[1][10]Studies on direct glucose uptake effects are less common, but SHIP2 knockout mice show increased insulin sensitivity.[5]
Gluconeogenesis Suppressed gluconeogenesis in FAO hepatocytes and in the livers of normal mice.[1][10]Not explicitly reported in the reviewed literature.
In Vivo Glucose Levels Significantly lowered plasma glucose levels and improved glucose intolerance in diabetic db/db mice.[1]SHIP2 knockout mice are resistant to high-fat diet-induced obesity and show mild insulin hypersensitivity.[5]
Cell Migration and Adhesion

The role of SHIP2 in cell migration is complex and appears to be cell-type dependent. Both this compound and SHIP2 knockdown have been shown to modulate cell migration.

EffectThis compoundSHIP2 Knockdown
Cell Migration Inhibited migration in fibroblasts expressing SHIP2.[2] In breast cancer cells, treatment with this compound decreased cell migration velocity.[2]Decreased cell migration in MDA-MB-231 breast cancer cells, but increased it in MDA-MB-468 cells.[2]
Cell Adhesion Not explicitly reported in the reviewed literature.Increased adhesion on fibronectin in SHIP2-depleted MDA-MB-231 cells.[2]
Invadopodia Formation Not explicitly reported in the reviewed literature.Required for invadopodia-mediated ECM degradation in MDA-MB-231 cells.[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing this compound with SHIP2 knockdown.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibition Interventions Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Converts PI(4,5)P2 to PIP2 PI(4,5)P2 Akt Akt PIP3->Akt Recruits & Activates SHIP2 SHIP2 SHIP2->PIP2 Dephosphorylates PI(3,4,5)P3 to pAkt p-Akt Akt->pAkt Phosphorylation Glucose_Metabolism Glucose Metabolism (e.g., GLUT4 translocation) pAkt->Glucose_Metabolism Promotes This compound This compound This compound->SHIP2 Inhibits siRNA siRNA/shRNA siRNA->SHIP2 Knockdown

Caption: SHIP2's role in the insulin signaling pathway and points of intervention.

Experimental_Workflow cluster_treatments Experimental Groups cluster_assays Downstream Assays start Cell Line Selection (e.g., L6 Myotubes, MDA-MB-231) Control Vehicle Control (e.g., DMSO) start->Control This compound This compound Treatment start->this compound Scrambled_siRNA Control siRNA/shRNA start->Scrambled_siRNA SHIP2_siRNA SHIP2 siRNA/shRNA start->SHIP2_siRNA Western_Blot Western Blot (p-Akt, Total Akt, SHIP2) Control->Western_Blot Migration_Assay Cell Migration Assay (e.g., Transwell, Wound Healing) Control->Migration_Assay Glucose_Uptake Glucose Uptake Assay Control->Glucose_Uptake This compound->Western_Blot This compound->Migration_Assay This compound->Glucose_Uptake Scrambled_siRNA->Western_Blot Scrambled_siRNA->Migration_Assay Scrambled_siRNA->Glucose_Uptake SHIP2_siRNA->Western_Blot SHIP2_siRNA->Migration_Assay SHIP2_siRNA->Glucose_Uptake

Caption: A generalized workflow for cross-validating this compound and SHIP2 knockdown.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

SHIP2 Inhibition with this compound
  • Cell Culture and Treatment: L6 myotubes or FAO hepatocytes are typically cultured to confluency.[7] For Akt phosphorylation assays, cells are often serum-starved before being pre-incubated with this compound (concentrations ranging from 0-16 µM) for a short period (e.g., 15 minutes) before stimulation with insulin.[7][10] For glucose metabolism assays, treatment with this compound (0-10 µM) can extend for 24-48 hours.[10]

  • Western Blotting for Akt Phosphorylation: Following treatment, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and immunoblotted with antibodies specific for phosphorylated Akt (e.g., Ser473) and total Akt to assess changes in phosphorylation status.[1]

  • Glucose Consumption/Uptake Assays: Glucose concentration in the culture medium is measured after incubation with this compound to determine glucose consumption.[1] Glucose uptake can be assessed using radiolabeled glucose analogs like 2-deoxy-D-[3H]glucose.[1]

Genetic Knockdown of SHIP2
  • siRNA Transfection: Cells (e.g., MDA-MB-231, Raw 264.7) are transfected with SHIP2-specific siRNA oligonucleotides or a non-targeting control siRNA using a suitable transfection reagent (e.g., Nucleofector).[6] Knockdown efficiency is typically assessed by Western blotting for SHIP2 protein levels 24-72 hours post-transfection.[2][6]

  • shRNA Lentiviral Transduction: For stable knockdown, lentiviral particles carrying shRNA targeting SHIP2 or a scrambled control are used to transduce cells (e.g., MDA-MB-231, HUVECs).[2][13] Transduced cells are then selected using an appropriate antibiotic (e.g., puromycin).

  • Cell Migration Assays: The effect of SHIP2 knockdown on cell migration can be evaluated using a Boyden chamber assay or by live-cell imaging to track individual cell movements and calculate migration velocity.[2]

Conclusion

The available data from separate studies on the pharmacological inhibition of SHIP2 with this compound and its genetic knockdown demonstrate a significant overlap in their functional consequences, particularly in the context of insulin signaling and glucose metabolism. Both approaches point to SHIP2 as a negative regulator of these processes. The effects on cell migration are more context-dependent, suggesting a complex role for SHIP2 in this process that may vary with cell type.

References

Comparative Efficacy of AS1949490 in Diverse Cancer Cell Lines: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the SHIP2 inhibitor, AS1949490, detailing its efficacy across various cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative treatments, supported by experimental data.

Abstract

This compound is a selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2), a key regulator in the PI3K/AKT signaling pathway. Dysregulation of this pathway is a common feature in many cancers, making SHIP2 an attractive therapeutic target. This guide summarizes the available data on the anti-cancer effects of this compound, presents detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows. A critical finding from recent studies suggests that the antiproliferative effects of this compound may, in some contexts, be independent of SHIP2 inhibition, a factor that warrants careful consideration in future research.

Data Presentation: Efficacy of this compound and Alternatives

Quantitative data on the efficacy of this compound and comparable SHIP1/2 inhibitors is crucial for evaluating their therapeutic potential. The following tables summarize the available IC50 values and observed effects in various cancer cell lines.

Table 1: Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffect
MDA-MB-231Breast CancerCell Migration10 µMInhibition of cell migration velocity[1]
MCF7Breast CancerCell Migration10 µMInhibition of cell migration velocity[1]
T47DBreast CancerCell Migration10 µMInhibition of cell migration velocity[1]
BT549Breast CancerCell Migration10 µMInhibition of cell migration velocity[1]
HCC38Breast CancerCell Migration10 µMInhibition of cell migration velocity[1]
MDA-MB-468Breast CancerCell Migration10 µMIncreased cell migration velocity[1]
BT20Breast CancerCell Migration10 µMIncreased cell migration velocity[1]
Esophageal Squamous Cell Carcinoma (eSCC) cellsEsophageal CancerApoptosis (in vivo)Not specifiedInduction of apoptosis

Table 2: Comparative Efficacy of Pan-SHIP1/2 Inhibitors

InhibitorCancer Cell Line(s)Cancer TypeKey Findings
K149Colorectal cancer cellsColorectal CancerDecreases PKB/Akt signaling and sensitizes cells to 5-fluorouracil.[2]
K161BV-2 microglial cellsN/A (Microglia)Significantly improved primary microglia proliferation.[3]
3AC (SHIP1-selective)Multiple Myeloma (MM) cellsMultiple MyelomaArrests MM cell lines in G0/G1 or G2/M stages, leading to caspase activation and apoptosis.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the methodologies used for assessment, the following diagrams provide a visual representation of the this compound signaling pathway and a typical experimental workflow for evaluating its efficacy.

AS1949490_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition PIP3_2 PI(3,4)P2 Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Regulation

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound on SHIP2.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture treatment Treatment with this compound (Varying Concentrations and Times) culture->treatment viability Cell Viability/Proliferation Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis migration Cell Migration/Invasion Assay (e.g., Transwell, Wound Healing) treatment->migration analysis Data Analysis: Determine IC50, Apoptotic Rate, Migration Inhibition viability->analysis apoptosis->analysis migration->analysis end End: Comparative Efficacy Analysis analysis->end

Caption: A generalized experimental workflow for assessing the in vitro efficacy of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Cell Migration Assay (Transwell Assay)
  • Chamber Preparation: Place transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate. The lower chamber contains media with a chemoattractant (e.g., FBS).

  • Cell Seeding: Seed cancer cells, previously starved of serum, into the upper chamber in serum-free media. Add this compound or a vehicle control to the upper chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

  • Analysis: Compare the number of migrated cells in the this compound-treated group to the control group to determine the percentage of inhibition.

Conclusion

This compound demonstrates varied efficacy across different cancer cell lines, with notable effects on cell migration in breast cancer. The available data suggests that while it holds promise as a therapeutic agent, its mechanism of action and the spectrum of its anti-cancer activity require further investigation. The provided protocols and diagrams serve as a foundational resource for researchers aiming to build upon the current understanding of this SHIP2 inhibitor and its potential role in oncology. The observation that its antiproliferative effects may not be solely dependent on SHIP2 inhibition opens new avenues for research into its off-target effects and broader therapeutic applications.

References

Validating the Therapeutic Potential of AS1949490 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SHIP2 inhibitor AS1949490 with alternative therapeutic agents in preclinical models for type 2 diabetes and neurological disorders. The information presented herein is collated from publicly available experimental data to assist researchers in evaluating the therapeutic potential of targeting the SHIP2 signaling pathway.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for insulin signaling and neuronal survival. Inhibition of SHIP2 by this compound has been shown to enhance insulin sensitivity and promote brain-derived neurotrophic factor (BDNF) signaling in preclinical models, suggesting its therapeutic potential for type 2 diabetes and neurological conditions like Alzheimer's disease and major depression. This guide compares the performance of this compound with other SHIP2 inhibitors and alternative therapeutic strategies, supported by experimental data.

Comparative Data of this compound and Alternatives

The following tables summarize the quantitative data for this compound and its comparators in various preclinical assays.

Table 1: In Vitro Potency and Selectivity of SHIP2 Inhibitors

CompoundTargetIC50 (Human)IC50 (Mouse)Selectivity vs. SHIP1 (Human)Reference
This compound SHIP20.62 µM0.34 µM~21-fold (IC50 = 13 µM)[1][2]
AS1938909 SHIP20.57 µM0.18 µM~37-fold (IC50 = 21 µM)[3]
K161 SHIP1/2SHIP1: 1.5-6 µM, SHIP2: 6.5-13 µMNot ReportedPan-inhibitor[4]

Table 2: Preclinical Efficacy of this compound and Alternatives in Type 2 Diabetes Models

CompoundModelKey FindingsReference
This compound L6 myotubesIncreased insulin-induced Akt phosphorylation and glucose uptake.[1]
db/db miceOrally administered (300 mg/kg) for 10 days, significantly lowered plasma glucose levels.[3]
Metformin L6-GLUT4myc myotubesIncreased glucose uptake by 218%; effect was not additive with insulin.[5]
Immortalized human podocytesIncreased glucose uptake by 52%; effect was potentiated by insulin (80% increase).[5]

Table 3: Preclinical Efficacy of this compound and Alternatives in Neurological Disorder Models

CompoundModelKey FindingsReference
This compound Cultured cortical neuronsEnhanced BDNF-induced BDNF mRNA stabilization in a PKC-dependent manner.[6]
MiceCentral administration showed memory-improving effects in the passive avoidance test and antidepressant-like effects in the forced swim test.[6]
scyllo-inositol APP x PS1 x tau miceDietary supplementation (3.3 mg/kg/day) led to a 2.2-2.4-fold increase in brain scyllo-inositol levels.[7][8]
Alzheimer's disease mouse modelsReduced neuronal toxicity and cognitive deficits.[9][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

SHIP2_Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 PIP2->PIP3 -P Akt Akt PIP3->Akt activates SHIP2 SHIP2 SHIP2->PIP3 hydrolyzes This compound This compound This compound->SHIP2 inhibits Glucose_Metabolism Glucose Metabolism (e.g., GLUT4 translocation) Akt->Glucose_Metabolism

Caption: SHIP2 in the Insulin Signaling Pathway.

SHIP2_BDNF_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K PIP3 PIP3 PI3K->PIP3 PKC PKC PIP3->PKC activates SHIP2 SHIP2 SHIP2->PIP3 hydrolyzes This compound This compound This compound->SHIP2 inhibits mRNA_Stability BDNF mRNA Stability PKC->mRNA_Stability promotes

Caption: SHIP2 in the BDNF Signaling Pathway.

Experimental_Workflow_In_Vitro cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A Recombinant SHIP2 Enzyme B Malachite Green Phosphatase Assay A->B C Determine IC50 B->C D L6 Myotubes or Cortical Neurons E Treat with this compound +/- Stimulant (Insulin/BDNF) D->E F Western Blot for pAkt E->F G Glucose Uptake Assay E->G H qRT-PCR for BDNF mRNA E->H Experimental_Workflow_In_Vivo cluster_0 In Vivo Models A db/db Mice or Wild-type Mice B Administer this compound (e.g., oral gavage or central) A->B C Measure Blood Glucose B->C D Passive Avoidance Test B->D E Forced Swim Test B->E F Assess Therapeutic Effect C->F D->F E->F

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling AS1949490

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of AS1949490, a potent and selective SHIP2 phosphatase inhibitor. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.

Essential Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to ensure the implementation of appropriate safety measures. The following table summarizes the recommended personal protective equipment and engineering controls.

Equipment/Control Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Prevents skin contact with the compound.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if dust is generated.Minimizes inhalation of the compound.
Engineering Controls Chemical fume hood.Provides primary containment and prevents exposure to airborne particles or aerosols.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Receive and Inspect This compound Shipment prep_sds Review Safety Data Sheet (SDS) prep_start->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Prepare Stock Solution handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Workspace handle_use->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional and Local Regulations cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Safe handling workflow for this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a step-by-step guide for the preparation of a stock solution of this compound, a common procedure in a research setting.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all equipment is clean and dry.

  • Weighing: Tare a clean, empty microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound into the tube. Record the exact weight.

  • Solvent Addition: Based on the molecular weight of this compound (371.88 g/mol ) and the recorded weight, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Calculation Example: For 1 mg of this compound: (0.001 g / 371.88 g/mol ) / 0.010 mol/L = 0.0002689 L = 268.9 µL of DMSO.

  • Dissolution: Carefully add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Clearly label the tube with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste materials contaminated with this compound, including empty vials, used pipette tips, and contaminated PPE, should be considered chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not pour down the drain.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS1949490
Reactant of Route 2
Reactant of Route 2
AS1949490

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.